Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
Description
BenchChem offers high-quality Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-7-8-5-4-6-10(8)2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIPLQWTEHRACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605196 | |
| Record name | N-[(1-Methylpyrrolidin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68339-47-9 | |
| Record name | N-Ethyl-1-methyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68339-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1-Methylpyrrolidin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
An In-depth Technical Guide to N-Methylpyrrolidine-Based Chiral Amines: A Focus on (S)-1-Methyl-2-(aminomethyl)pyrrolidine as a Precursor to Novel Derivatives
Disclaimer: Initial searches for "Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine" under the specific CAS Number 68339-47-9 did not yield a corresponding entry in established chemical databases. This suggests the CAS number may be inaccurate or the compound is not well-documented in public literature. This guide will therefore focus on the well-characterized and commercially significant chiral precursor, (S)-1-Methyl-2-(aminomethyl)pyrrolidine , from which the target compound could be synthesized. This approach provides a scientifically robust framework for understanding the properties, synthesis, and potential applications of this important class of molecules.
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Its conformational rigidity, basic nitrogen atom, and potential for stereoisomerism make it an ideal building block for creating molecules that can interact with biological targets in a highly specific and potent manner. (S)-1-Methyl-2-(aminomethyl)pyrrolidine is a prime example of such a building block, offering two key points for molecular elaboration: a secondary amine within the ring and a primary amine on the side chain. This dual functionality, combined with its defined stereochemistry, makes it a valuable starting material for the synthesis of diverse compound libraries aimed at various therapeutic targets, including G-protein coupled receptors (GPCRs) and enzymes.
Physicochemical and Spectroscopic Profile
The fundamental properties of the parent amine, (S)-1-Methyl-2-(aminomethyl)pyrrolidine, are critical for its handling, reaction setup, and analytical characterization.
Core Properties
| Property | Value | Source |
| CAS Number | 113426-94-3 | N/A |
| Molecular Formula | C₆H₁₄N₂ | N/A |
| Molecular Weight | 114.19 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 60-62 °C at 15 mmHg | N/A |
| Density | 0.908 g/mL at 25 °C | N/A |
| Refractive Index (n²⁰/D) | 1.472 | N/A |
| Chirality | (S)-enantiomer | N/A |
Spectroscopic Signature
While specific spectra for the user's target molecule are unavailable, the characterization of the parent amine would rely on standard techniques:
-
¹H NMR (Proton NMR): Would confirm the presence of the N-methyl group (singlet, ~2.2-2.4 ppm), the pyrrolidine ring protons (multiplets, ~1.5-3.0 ppm), and the aminomethyl protons (multiplets, ~2.5-2.9 ppm).
-
¹³C NMR (Carbon NMR): Would show distinct signals for each of the six carbon atoms, with the N-methyl carbon appearing around 40-45 ppm and the aminomethyl carbon (CH₂) around 45-50 ppm.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 114, with a prominent fragment corresponding to the loss of the aminomethyl group.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bending and stretching for the primary amine (~3300-3400 cm⁻¹ and ~1600 cm⁻¹) and C-H stretching for the aliphatic groups (~2800-3000 cm⁻¹).
Synthesis and Derivatization Strategy
The synthesis of N-alkylated derivatives like "Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine" from a readily available precursor is a common strategy in medicinal chemistry. The most direct and reliable method is reductive amination.
Hypothetical Synthesis via Reductive Amination
This two-step, one-pot process is highly efficient for creating secondary amines. It involves the formation of an intermediate imine from a primary amine and an aldehyde, followed by its immediate reduction to the target amine.
Expertise & Causality: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could protonate and deactivate the starting amine. Dichloromethane (DCM) is a suitable aprotic solvent that effectively dissolves the reactants without interfering with the reaction.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-1-Methyl-2-(aminomethyl)pyrrolidine (1.0 eq) and dichloromethane (DCM, ~0.1 M concentration).
-
Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the final product, Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for N-ethylation.
Applications in Drug Development
This class of chiral amines serves as a critical structural motif in various pharmacologically active agents. Their ability to form key hydrogen bonds and salt bridges makes them effective ligands for a range of biological targets.
-
Dopamine Receptor Ligands: The N-methylpyrrolidine scaffold is found in compounds designed to target dopamine receptors, which are implicated in neurological disorders such as Parkinson's disease and schizophrenia.
-
Muscarinic Acetylcholine Receptor (mAChR) Agonists: Derivatives have been explored as agonists for mAChRs, particularly the M1 subtype, which is a target for treating cognitive deficits in Alzheimer's disease. The tertiary amine of the pyrrolidine ring is often crucial for binding to the orthosteric site of these receptors.
-
Asymmetric Catalysis: In addition to direct pharmaceutical use, chiral amines derived from this scaffold are employed as ligands in asymmetric synthesis, helping to create other chiral molecules with high enantiomeric purity.
Logical Pathway from Building Block to Drug Candidate
Foreword: On the Nomenclature and Structure of (1-Ethylpyrrolidin-2-yl)methanamine
An In-Depth Technical Guide to N-Ethyl-2-aminomethylpyrrolidine
This guide provides a comprehensive technical overview of the chemical compound identified by the CAS Number 26116-12-1. While the topic requested was "N-Ethyl-1-methyl-2-pyrrolidinemethanamine," extensive database searches, including NIST and PubChem, reveal the correct and commonly referenced structure for this CAS number to be N-Ethyl-2-aminomethylpyrrolidine , also known by its IUPAC name, (1-ethylpyrrolidin-2-yl)methanamine . This molecule possesses an ethyl group on the pyrrolidine nitrogen (position 1) and an aminomethyl group at position 2. It does not contain a methyl group on the pyrrolidine ring. This document will, therefore, focus on the validated structure of N-Ethyl-2-aminomethylpyrrolidine, a critical intermediate in modern pharmaceutical synthesis.
Part 1: Core Chemical Identity and Molecular Architecture
N-Ethyl-2-aminomethylpyrrolidine is a chiral diamine featuring a pyrrolidine ring, a common motif in medicinal chemistry due to its structural rigidity and favorable physicochemical properties. The molecule's architecture is defined by a tertiary amine integrated within the five-membered ring (the N-ethyl group) and a primary amine on a methylene bridge extending from the C2 position of the ring. This dual-amine functionality is the cornerstone of its utility as a versatile synthetic building block.
The presence of a stereocenter at the C2 position means the molecule can exist as two enantiomers, (R) and (S). This chirality is of paramount importance in its primary application, the synthesis of stereospecific active pharmaceutical ingredients (APIs) where a single enantiomer provides the desired therapeutic effect while the other may be inactive or contribute to off-target effects.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source |
| CAS Number | 26116-12-1 | [1][2][3] |
| IUPAC Name | (1-ethylpyrrolidin-2-yl)methanamine | [3] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [2][3][4] |
| InChI Key | UNRBEYYLYRXYCG-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCN1CCCC1CN | [2][3] |
| Synonyms | 1-Ethyl-2-(aminomethyl)pyrrolidine, N-Ethyl-2-(aminomethyl)pyrrolidine, Sulpiride Impurity A | [1][3][5] |
| EC Number | 247-466-3 | [3][4] |
Part 2: Physicochemical Characteristics
The physicochemical profile of N-Ethyl-2-aminomethylpyrrolidine dictates its behavior in reaction media, its purification requirements, and its handling protocols. As a relatively small, polar molecule with hydrogen bond donors (the -NH₂) and acceptors (both nitrogens), it exhibits moderate water solubility and a low octanol/water partition coefficient (LogP), indicating a hydrophilic character.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear yellow liquid | [4] |
| Density | 0.884 - 0.897 g/mL at 20-25 °C | [4][5] |
| Boiling Point | 58-60 °C at 16 mmHg; 77-78 °C at 10 Torr | [4][5] |
| Flash Point | ~57 °C (135 °F) | [4][5] |
| Refractive Index | n20/D 1.467 - 1.469 | [4][5] |
| pKa | 10.04 ± 0.40 (Predicted) | [5] |
| LogP | 0.2 - 0.43 (Calculated) | [2][3][4] |
| Storage Temp. | 2-8°C, away from ignition sources | [5] |
The basicity of the two amine groups is distinct. The tertiary amine within the ring is sterically more hindered, while the primary amine is more accessible for reactions like acylation or amidation. This differential reactivity is a key principle exploited in its synthetic applications.
Part 3: Synthesis and Enantiomeric Resolution
The industrial production of N-Ethyl-2-aminomethylpyrrolidine is primarily achieved through the catalytic hydrogenation of a nitro precursor. This approach is efficient and leverages readily available starting materials.
General Synthesis Pathway: Catalytic Hydrogenation
The most common route involves the reduction of 1-ethyl-2-nitromethylene pyrrolidine.[6] The causality behind this choice is the high efficiency and selectivity of catalytic hydrogenation for converting nitro groups to primary amines.
Caption: Generalized workflow for the synthesis of racemic N-Ethyl-2-aminomethylpyrrolidine.
Experimental Protocol: Hydrogenation (Exemplary)
This protocol is a representative synthesis based on established chemical principles.[6]
-
Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with 1-ethyl-2-nitromethylene pyrrolidine and a suitable solvent, such as methanol or an aqueous medium.
-
Catalyst Addition: A hydrogenation catalyst, typically Raney Nickel or a palladium-based catalyst, is added to the mixture under an inert atmosphere. The choice of catalyst is critical; Raney Nickel is often used for its high activity and cost-effectiveness in nitro reductions.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is conducted at a specific temperature and pressure (e.g., room temperature to 100°C, atmospheric to 150 atm) until hydrogen uptake ceases, indicating reaction completion.[6]
-
Work-up: The catalyst is carefully filtered off. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by vacuum distillation to yield the final racemic amine.
Enantiomeric Resolution
For pharmaceutical applications requiring a specific enantiomer, such as Levosulpiride (which uses the (S)-enantiomer), a resolution step is necessary. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
A patented method describes the use of dextrotartaric acid to selectively crystallize the salt of one enantiomer, leaving the other in the mother liquor.[7]
Caption: Chiral resolution process to isolate a specific enantiomer.
Part 4: Analytical and Spectroscopic Characterization
Rigorous analytical control is essential to confirm the identity, purity, and stereochemistry of N-Ethyl-2-aminomethylpyrrolidine. A combination of chromatographic and spectroscopic techniques is employed.
Spectroscopic Profile (Predicted)
While a publicly available, structurally confirmed NMR spectrum is not readily accessible, the expected signals can be predicted based on the known molecular structure.
-
¹H-NMR: Protons on the ethyl group would appear as a triplet and a quartet. The aminomethyl (-CH₂-NH₂) protons would likely be a complex multiplet. The protons on the pyrrolidine ring would resonate in the aliphatic region, with the proton at the C2 stereocenter being diagnostically important.
-
¹³C-NMR: Seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electron ionization would likely show a molecular ion peak (M⁺) at m/z 128, with characteristic fragmentation patterns involving the loss of the ethyl group or cleavage of the aminomethyl side chain.
Chromatographic Purity and Identification
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the method of choice for purity assessment and identification. The protocol would be adapted from validated methods for similar volatile amines.[8][9]
Experimental Protocol: GC-MS Analysis (Hypothetical)
This protocol is a self-validating system designed for robust identification and quantification.
-
Sample Preparation: A dilute solution of the amine is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane). An internal standard can be added for precise quantification.
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is used to separate the analyte from impurities.
-
Injector: Split/splitless injector at ~250°C.
-
Oven Program: A temperature gradient (e.g., starting at 60°C, ramping to 280°C) is used to ensure good peak shape and separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300 to capture the molecular ion and key fragments.
-
-
Data Analysis: The retention time of the analyte peak is compared to a reference standard for identification. The mass spectrum is compared against a reference library or analyzed for the expected molecular ion and fragmentation pattern to confirm identity. Purity is determined by the area percentage of the main peak.
Caption: A standard workflow for the quality control analysis of the compound by GC-MS.
Part 5: Application in Pharmaceutical Synthesis
The primary and most significant application of N-Ethyl-2-aminomethylpyrrolidine is as a key building block in the synthesis of substituted benzamide drugs, most notably Amisulpride and Levosulpiride.[10][11]
Role in Amisulpride Synthesis
Amisulpride is an antipsychotic agent. The synthesis involves the condensation of the primary amine of N-Ethyl-2-aminomethylpyrrolidine with an activated carboxylic acid derivative of a substituted benzoic acid.[10] The pyrrolidine moiety is crucial for the final molecule's interaction with dopamine D2/D3 receptors.
Caption: The role of N-Ethyl-2-aminomethylpyrrolidine in the synthesis of Amisulpride.
This reaction is a classic example of nucleophilic acyl substitution. The unhindered primary amine of the pyrrolidine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated benzoic acid, leading to the formation of a stable amide bond and the final drug molecule.
Part 6: Safety, Handling, and Storage
As a flammable and potentially irritating chemical, proper safety protocols are mandatory when handling N-Ethyl-2-aminomethylpyrrolidine.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) | [5] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4] Recommended storage is at 2-8°C.[5]
References
-
2-Pyrrolidinemethanamine, 1-ethyl- - the NIST WebBook. [Link]
-
Chemical Properties of 2-Pyrrolidinemethanamine, 1-ethyl- (CAS 26116-12-1) - Cheméo. [Link]
-
2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem. [Link]
-
N-ETHYL PYRROLIDONE - Ataman Kimya. [Link]
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]
-
N-Ethyl-2-Aminomethyl Pyrrolidine - Curequest. [Link]
-
N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a] - ZORA. [Link]
-
N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a] - CORE. [Link]
- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google P
- CN102442935A - Preparation method of (S)
-
Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. [Link]
-
Ethylamine, N-methyl - Organic Syntheses Procedure. [Link]
-
2-aminomethyl-1-ethyl pyrrolidine, 26116-12-1 - The Good Scents Company. [Link]
Sources
- 1. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
- 2. 2-Pyrrolidinemethanamine, 1-ethyl- (CAS 26116-12-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 6. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 7. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 8. Analytical Method [keikaventures.com]
- 9. N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a] [zora.uzh.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. curequest.in [curequest.in]
A Technical Guide to the Physicochemical and Pharmacological Differences Between 1-ethyl-2-aminomethylpyrrolidine and its N-ethyl-1-methyl Analog
Abstract
Substituted pyrrolidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4] This guide provides an in-depth comparative analysis of two structurally related pyrrolidine derivatives: 1-ethyl-2-aminomethylpyrrolidine (Compound A) and its analog, N-((1-methylpyrrolidin-2-yl)methyl)ethanamine (Compound B) . We will dissect the nuanced, yet critical, differences in their chemical structure, physicochemical properties, and potential pharmacological profiles. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to understand the structure-activity relationships (SAR) at play and to inform the strategic design of novel therapeutics based on the pyrrolidine scaffold.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery.[4] It is a key component in numerous natural alkaloids, such as nicotine, and is present in a multitude of approved synthetic drugs, including antiviral, anticancer, and CNS-active agents.[1][3][5] Its prevalence stems from its ability to confer favorable properties to a molecule, such as aqueous solubility and the capacity to engage in specific hydrogen-bonding interactions with biological targets. The stereochemistry and substitution patterns on both the pyrrolidine ring nitrogen (position 1) and other ring carbons dictate the molecule's three-dimensional shape, basicity, and lipophilicity, all of which are critical determinants of its pharmacological activity. This guide focuses on the subtle yet impactful structural modifications that differentiate Compound A and Compound B, providing a framework for predicting their respective behaviors.
Comparative Molecular Structure and Physicochemical Properties
The core difference between the two molecules lies in the substitution at two key nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (side-chain) nitrogen.
-
Compound A (1-ethyl-2-aminomethylpyrrolidine): Features an ethyl group on the pyrrolidine ring nitrogen and a primary amine (-NH₂) on the methyl side chain.
-
Compound B (N-((1-methylpyrrolidin-2-yl)methyl)ethanamine): Features a methyl group on the pyrrolidine ring nitrogen and a secondary amine (-NH-ethyl) on the side chain.
These seemingly minor changes have significant consequences for the molecule's physicochemical profile, which are summarized below.
| Property | Compound A: 1-ethyl-2-aminomethylpyrrolidine | Compound B: N-((1-methylpyrrolidin-2-yl)methyl)ethanamine | Rationale for Difference |
| Molecular Formula | C₇H₁₆N₂ | C₈H₁₈N₂ | Compound B has an additional methyl group. |
| Molecular Weight | 128.22 g/mol [][7] | 142.25 g/mol | Consequence of the additional methyl group. |
| Amine Type (Exocyclic) | Primary Amine | Secondary Amine | The exocyclic nitrogen in A is bonded to two hydrogens; in B, it is bonded to one hydrogen and one ethyl group.[8][9] |
| Hydrogen Bond Donors | 2 (from -NH₂) | 1 (from -NH-) | Primary amines have two N-H bonds available for donation, while secondary amines have one.[8][9] |
| Hydrogen Bond Acceptors | 2 (lone pairs on both N atoms) | 2 (lone pairs on both N atoms) | Both molecules possess two nitrogen atoms, each with a lone pair capable of accepting a hydrogen bond. |
| Predicted Boiling Point | Higher | Lower | Primary amines exhibit stronger intermolecular hydrogen bonding than secondary amines of similar molecular weight, leading to higher boiling points.[8][9][10][11] |
| Predicted Water Solubility | Higher | Lower | The ability to donate more hydrogen bonds generally enhances water solubility.[11][12] Solubility for both is expected to be good for low molecular weight amines.[11] |
| Predicted Lipophilicity (XLogP3) | 0.2[7] | ~0.7 (Estimated) | The addition of a methyl group and rearrangement of alkyl groups typically increases lipophilicity (LogP). |
| Predicted Basicity (pKa) | Two distinct pKa values | Two distinct pKa values, likely slightly higher | Alkyl groups are electron-donating and increase the basicity of amines. The specific pKa values would require experimental determination but the inductive effect of the additional alkyl group in B would suggest a slight increase in basicity. |
Synthesis and Spectroscopic Differentiation
While specific, optimized synthetic routes can vary, a general approach for both compounds often starts from chiral precursors like (S)-proline to ensure stereochemical control, which is crucial for pharmacological activity.[3]
Generalized Synthetic Approach
A common strategy involves the reduction of a nitrile or amide precursor. For instance, (S)-1-ethyl-2-cyanopyrrolidine could be reduced to yield Compound A. Similarly, a precursor could be synthesized and subsequently alkylated to produce Compound B.
A patent describes the synthesis of 1-ethyl-2-aminomethylpyrrolidine by the catalytic hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine.[13] Another approach involves a one-pot method starting from 4-hydroxybutyraldehyde and ethylamine.[14]
Experimental Workflow: Synthesis via Reductive Amination
Below is a representative, high-level protocol for synthesizing these types of compounds.
Objective: Synthesize Compound A and Compound B starting from (S)-1-Boc-2-pyrrolidinemethanol.
Step 1: Synthesis of the Aldehyde Intermediate
-
Dissolve (S)-1-Boc-2-pyrrolidinemethanol in dichloromethane (DCM).
-
Add Dess-Martin periodinane portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM, combine organic layers, dry with Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Reductive Amination
-
For Compound A (via primary amine):
-
Dissolve the crude aldehyde in methanol.
-
Add an excess of ammonium chloride followed by sodium cyanoborohydride.
-
Stir overnight.
-
Proceed to Step 3 (Alkylation).
-
-
For Compound B (direct synthesis):
-
Dissolve the crude aldehyde in methanol.
-
Add an excess of ethylamine.
-
Stir for 1 hour, then add sodium cyanoborohydride.
-
Stir overnight.
-
Proceed to Step 4 (Boc-deprotection and final alkylation).
-
Step 3: N-Alkylation (for Compound A route)
-
After the reductive amination to the primary amine, perform N-ethylation of the ring nitrogen. This often requires Boc-deprotection followed by reaction with an ethylating agent like ethyl iodide.
Step 4: Final Steps and Purification
-
Quench the reductive amination reaction with water and concentrate.
-
Perform an aqueous workup and extraction.
-
For compounds with a Boc-protecting group, deprotect using trifluoroacetic acid (TFA) in DCM.
-
The final alkylation step (e.g., adding the methyl group to the ring nitrogen for Compound B) is performed using an appropriate alkylating agent.
-
Purify the final product using column chromatography or distillation to yield the pure amine.
Diagram of a Generalized Synthetic Workflow
Caption: Generalized synthetic pathways for Compounds A and B.
Spectroscopic Differentiation
¹H NMR, ¹³C NMR, and Mass Spectrometry would be essential to distinguish between the two isomers.
-
¹H NMR:
-
Compound A: Would show a characteristic broad singlet for the -NH₂ protons. It would also show a quartet and a triplet corresponding to the ethyl group on the ring nitrogen.
-
Compound B: Would show a broad signal for the single -NH- proton. It would display a singlet for the N-methyl group on the ring and a quartet/triplet for the N-ethyl group on the side chain. The chemical shifts of the pyrrolidine ring protons would also differ due to the electronic effect of the N-methyl vs. N-ethyl group.
-
-
Mass Spectrometry: The most straightforward differentiation. The molecular ion peak for Compound B (m/z = 142.25) would be 14 mass units higher than that for Compound A (m/z = 128.22).
Structure-Activity Relationship (SAR) and Predicted Pharmacological Profile
The structural changes between Compound A and B are classic examples of modifications used in drug discovery to fine-tune a molecule's interaction with a biological target.[15][16][17]
-
Hydrogen Bonding Potential: The primary amine of Compound A can act as a hydrogen bond donor at two sites, whereas the secondary amine of Compound B has only one donor site.[8][10] If the target receptor has a binding pocket that requires two hydrogen bond donations from the ligand (e.g., to two carbonyl oxygens on aspartate or glutamate residues), Compound A would be expected to have significantly higher affinity. Conversely, if the pocket is sterically constrained or requires only a single hydrogen bond donor, Compound B might fit better or have comparable activity.
-
Lipophilicity and CNS Penetration: Compound B is predicted to be more lipophilic. This increased lipophilicity can enhance its ability to cross the blood-brain barrier (BBB). Therefore, if the target is within the central nervous system (CNS), Compound B might exhibit greater potency in vivo, even if its in vitro affinity for the receptor is slightly lower than Compound A's.
-
Basicity and Target Interaction: Both molecules are basic and will be protonated at physiological pH. This positive charge is often critical for forming ionic bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site. The subtle differences in pKa could influence the strength of this ionic interaction and the overall binding kinetics.
-
Metabolic Stability: Primary amines (Compound A) can be susceptible to metabolism by enzymes like monoamine oxidase (MAO). The secondary amine in Compound B might confer greater metabolic stability, leading to a longer biological half-life.
Diagram of Key SAR Differences
Caption: Structure-Activity Relationship (SAR) comparison.
Conclusion
The comparison between 1-ethyl-2-aminomethylpyrrolidine and its N-ethyl-1-methyl analog highlights a fundamental principle of drug design: minor structural modifications can lead to profound changes in a compound's physicochemical properties and its subsequent biological activity. Compound A, with its primary amine, offers greater hydrogen-bonding potential, which may be crucial for high-affinity receptor binding. In contrast, Compound B's secondary amine and increased lipophilicity could offer advantages in metabolic stability and CNS penetration. The choice between these scaffolds would depend entirely on the specific therapeutic target, its location (CNS vs. periphery), and the nature of its binding pocket. This analysis provides a predictive framework, but ultimate validation requires empirical testing through synthesis and rigorous biological evaluation.
References
-
Unacademy. (n.d.). NEET UG: Physical and Chemical Properties of Amines, Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines. Retrieved from [Link]
-
NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]
-
Journal of Islamic Academy of Sciences. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1258600. Retrieved from [Link]
-
ResearchGate. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... Retrieved from [Link]
-
Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of... An-Najah Staff. Retrieved from [Link]
-
Talanov, M. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4984. Retrieved from [Link]
- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Frontiers in Chemistry, 6, 584. Retrieved from [Link]
- Google Patents. (n.d.). CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
-
FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 279-291. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-()-2-(Aminomethyl)pyrrolidine. Retrieved from [Link]
-
Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
PubMed. (2011). Synthesis and Structure-Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists. Retrieved from [Link]
-
PubMed. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NEET UG : Physical and Chemical Properties of Amines, Chemistry [unacademy.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 14. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Substituted Benzamide Derivatives Incorporating the Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Scaffold: A Technical Guide for Drug Discovery
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive starting point for the design of compounds targeting a variety of biological receptors. When functionalized with a methylamine group, the resulting (pyrrolidin-2-yl)methylamine moiety becomes a key pharmacophore that has been successfully incorporated into a range of neurologically active agents.
This guide focuses on a specific and highly influential class of compounds: substituted benzamides that feature an ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine side chain. The archetypal members of this class, such as sulpiride and amisulpride, have emerged as clinically significant atypical antipsychotics.[3][4] Their unique pharmacological profiles, characterized by a primary antagonism of dopamine D2 and D3 receptors, have set them apart from classical neuroleptics.[5][6]
The purpose of this in-depth technical guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core pharmacology of this important class of compounds. We will delve into their mechanism of action, explore the nuances of their structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and evaluation.
Pharmacological Class: Substituted Benzamide Antipsychotics
The ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine derivatives are a prominent subclass of the substituted benzamide antipsychotics.[7] These compounds are structurally distinct from the phenothiazine and butyrophenone classes of typical antipsychotics.[8] Their "atypical" nature stems from a pharmacological profile that often includes a higher affinity for D3 versus D2 receptors and, in some cases, interactions with serotonin receptors, leading to a reduced incidence of extrapyramidal side effects.[9][10][11]
Key Pharmacological Properties:
-
Selective Dopamine Receptor Antagonism: Primarily targeting D2 and D3 receptors.[12]
-
Limbic Selectivity: Some derivatives show a preferential action in the mesolimbic system over the striatal system, which is thought to contribute to their reduced motor side effects.[13]
-
Dose-Dependent Biphasic Effects: At low doses, they can preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to their efficacy against the negative symptoms of schizophrenia and in depression.[1][14] At higher doses, they block postsynaptic receptors, which is responsible for their antipsychotic effects on positive symptoms.[1]
These properties have led to their primary therapeutic use in the management of schizophrenia, where they are effective against both positive (e.g., hallucinations, delusions) and negative (e.g., emotional withdrawal, apathy) symptoms.[1][11] Some are also used in the treatment of major depressive disorder and dysthymia.[3]
Molecular Targets and Mechanism of Action
Primary Target: The Dopamine D2 Receptor
The principal molecular target for the antipsychotic action of this class of compounds is the dopamine D2 receptor.[15][16] The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, exists in two main isoforms, a long form (D2L) and a short form (D2S), generated by alternative splicing.[16] D2S often functions as a presynaptic autoreceptor, regulating dopamine synthesis and release, while D2L is the classic postsynaptic receptor.[]
These benzamide derivatives act as antagonists at D2 receptors, meaning they bind to the receptor but do not elicit the intracellular signaling cascade that dopamine would.[15] This blockade of dopamine's action in the mesolimbic pathway is believed to be the primary mechanism underlying their antipsychotic effects.[15]
Modulation of D3 and Serotonin Receptors
Many atypical antipsychotics, including those with the ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine scaffold, also exhibit significant affinity for the dopamine D3 receptor, another member of the D2-like receptor family.[18] The D3 receptor is highly expressed in limbic regions of the brain and is implicated in mood, cognition, and reward.[18] Antagonism at D3 receptors is thought to contribute to the therapeutic profile of these drugs, potentially enhancing their efficacy and improving their side-effect profile.[18]
Furthermore, interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A, are a hallmark of many atypical antipsychotics.[9][19] While not always the primary target for this specific benzamide subclass, modulation of these receptors can influence the dopaminergic system and contribute to the overall therapeutic effect, including a lower propensity to cause extrapyramidal symptoms.[9][19]
Downstream Signaling Pathways
Dopamine D2-like receptors are coupled to Gi/o proteins.[] Upon activation by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[] By acting as antagonists, the ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine derivatives block this inhibitory effect, thereby preventing the dopamine-induced decrease in cAMP levels.[20]
Another important signaling pathway modulated by D2 receptor activity is the Akt-GSK3 pathway.[][21] Dopamine binding to the D2 receptor can lead to the dephosphorylation and inactivation of Akt via a β-arrestin-2-mediated mechanism.[] Antagonism of the D2 receptor by these benzamide derivatives can interfere with this process, thereby influencing downstream cellular processes related to cell survival and metabolism.
Synthesis of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Derivatives
The synthesis of this class of compounds predominantly involves the formation of a stable amide bond between a substituted benzoic acid and the primary amine of (1-ethyl-pyrrolidin-2-yl)methylamine.[22][23] This can be achieved through several standard organic chemistry transformations.
General Synthetic Strategy
A common and efficient method is the coupling of a substituted benzoyl chloride with (1-ethyl-pyrrolidin-2-yl)methylamine in the presence of a base to neutralize the HCl byproduct.[23] Alternatively, the corresponding benzoic acid can be activated with a coupling agent, such as N,N'-carbonyldiimidazole (CDI) or a carbodiimide like EDC, followed by the addition of the amine.[24]
Step-by-Step Synthesis Protocol for a Representative Compound
This protocol describes the synthesis of a sulpiride analogue via the acyl chloride route.
-
Preparation of the Acyl Chloride:
-
To a solution of the desired substituted 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq.) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude benzoyl chloride, which is used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve (1-ethyl-pyrrolidin-2-yl)methylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and cool to 0 °C.
-
Add a solution of the crude benzoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.
-
Structure-Activity Relationships (SAR)
The SAR for this class of compounds has been extensively studied to optimize their potency, selectivity, and pharmacokinetic properties.
-
The (1-Ethyl-pyrrolidin-2-yl)methylamine Moiety: This chiral side chain is crucial for activity. The stereochemistry of the pyrrolidine ring significantly impacts receptor affinity, with one enantiomer often being much more potent than the other.[25] The N-ethyl group is also important for optimal binding.
-
The Benzamide Ring: Substituents on the aromatic ring play a critical role in modulating the pharmacological profile.
-
A methoxy group at the 2-position and a sulfamoyl group at the 5-position are common features in potent D2 antagonists like sulpiride.[4]
-
Modifying these substituents can alter the affinity for D2, D3, and serotonin receptors, thereby fine-tuning the compound's properties as a typical or atypical antipsychotic.[19][26]
-
For example, replacing or modifying the sulfamoyl group can impact selectivity and physicochemical properties.
-
| Modification | Effect on Activity | Reference |
| Pyrrolidine Stereochemistry | R-enantiomer often more potent for D2 antagonism | [25] |
| N-substituent on Pyrrolidine | N-ethyl or N-benzyl can confer high potency | [2][25] |
| Benzamide 2-substituent | Methoxy group often enhances D2 affinity | [2] |
| Benzamide 5-substituent | Sulfamoyl or other hydrogen-bonding groups can be critical | [4] |
| Other Aromatic Substituents | Halogens (e.g., F, Cl) can modulate potency and metabolic stability | [9][26] |
In Vitro Evaluation Protocols
A battery of in vitro assays is essential to characterize the pharmacological profile of newly synthesized derivatives.
Receptor Binding Assays
Principle: These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.
Detailed Protocol: Radioligand Displacement Assay for D2 Receptors
-
Materials:
-
Cell membranes expressing human recombinant D2 receptors.
-
Radioligand: [³H]Spiperone or a similar high-affinity D2 antagonist.
-
Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and the test compound at various concentrations.
-
Add the radioligand at a concentration close to its Kd value.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Principle: These assays measure the functional consequence of a compound binding to its target receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
Detailed Protocol: cAMP Measurement Assay
-
Materials:
-
A cell line expressing the human D2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
A dopamine agonist (e.g., quinpirole).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (to test for antagonist activity).
-
Stimulate the cells with a fixed concentration of the dopamine agonist in the presence of forskolin. (Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the D2 agonist more readily detectable).
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For antagonists, the data will show a reversal of the agonist-induced inhibition of cAMP production.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist effect.
-
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Sulpiride | ~2.3 | >10,000 | [4][8] |
| Amisulpride | ~2.8 | >10,000 | [6] |
| Compound 4k | 0.51 | 1.8 | [9] |
| Compound 21 | 0.98 | 1.4 | [26] |
In Vivo Preclinical Models
In vivo models are crucial for assessing the therapeutic potential and potential side effects of new chemical entities.[27][28]
Models for Assessing Antipsychotic-like Activity
-
Apomorphine-Induced Stereotypy/Climbing: Apomorphine is a non-selective dopamine agonist that, at higher doses, induces repetitive, stereotyped behaviors (e.g., gnawing, sniffing) or climbing in rodents.[5] The ability of a test compound to block these behaviors is indicative of postsynaptic D2 receptor antagonism and is a classic screen for antipsychotic activity.[2]
-
Phencyclidine (PCP)-Induced Hyperactivity: PCP is an NMDA receptor antagonist that produces a hyperlocomotor state in rodents, which is considered a model of the positive symptoms of schizophrenia.[9][26] Reversal of this hyperactivity is a common assay for evaluating potential antipsychotics, including those with effects beyond the D2 receptor.[29]
Models for Assessing Extrapyramidal Side Effects
-
Catalepsy Test: Catalepsy, a state of motor immobility and waxy flexibility, is a rodent model for the Parkinsonian-like side effects seen with typical antipsychotics.[5] It is typically induced by potent D2 receptor blockade in the striatum. Atypical antipsychotics generally have a lower propensity to induce catalepsy at therapeutically relevant doses.[5]
Conclusion and Future Directions
The ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine scaffold has proven to be a highly successful structural motif in the development of atypical antipsychotics. Derivatives based on this core, such as sulpiride and amisulpride, have demonstrated the clinical utility of selective D2/D3 receptor antagonism. The in-depth understanding of their SAR, mechanism of action, and downstream signaling pathways provides a solid foundation for the rational design of next-generation therapeutics.
Future research in this area will likely focus on:
-
Fine-tuning Receptor Selectivity: Optimizing the affinity profile to enhance D3 selectivity or to introduce beneficial interactions with other targets (e.g., specific serotonin receptor subtypes) to improve efficacy against cognitive deficits and negative symptoms.
-
Improving Physicochemical Properties: Modifying the scaffold to enhance blood-brain barrier penetration and optimize pharmacokinetic parameters.
-
Exploring Novel Therapeutic Applications: Investigating the potential of these compounds in other CNS disorders where dopaminergic dysregulation is implicated.
By leveraging the knowledge base outlined in this guide, drug discovery professionals can continue to innovate within this important pharmacological class, with the ultimate goal of developing safer and more effective treatments for severe mental illnesses.
References
-
Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]
- Perrault, G., Depoortere, R., Morel, E., Sanger, D. J., & Scatton, B. (1997). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity. The Journal of pharmacology and experimental therapeutics, 280(1), 73–82.
-
Screening of antipsychotic drugs in animal models. Tel Aviv University. [Link]
-
Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archives of Pharmacy. [Link]
- Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., ... & Scatton, B. (1997). Amisulpride: from animal pharmacology to therapeutic action. International clinical psychopharmacology, 12 Suppl 2, S1–S10.
-
Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. [Link]
-
Amisulpride Mylan 100 mg tablets - Summary of Product Characteristics. medicines.org.uk. [Link]
-
SOLIAN® 100mg, 200mg and 400mg. Sanofi. [Link]
- Geyer, M. A., & Ellenbroek, B. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 28 Suppl 1, S1–S6.
-
Sulpiride: assessment of a pharmacologically and chemically distinct neuroleptic. PubMed. [Link]
-
Animal Models in Psychiatry. Ace Therapeutics. [Link]
-
Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PMC. [Link]
-
Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics. PubMed. [Link]
-
A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science. [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]
-
What are D2 receptor antagonists and how do they work?. Patsnap. [Link]
-
Sulpiride. Wikipedia. [Link]
-
Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed. [Link]
-
Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. [Link]
-
FDA-Approved Sulpiride API Manufacturers & Suppliers. Pharmaoffer.com. [Link]
-
Sulpiride. PubChem. [Link]
-
D2 Dopamine Receptor Assay. Innoprot. [Link]
-
Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry. [Link]
- van der Velden, W. J., ter Braak, C. J. F., de Witte, W. E. A., de Winter, W., Fidom, V., van der Graaf, P. H., ... & Heitman, L. H. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British journal of pharmacology, 175(21), 4152–4165.
-
Dopamine receptor D2. Wikipedia. [Link]
-
Survey of Dopamine Receptor D2 Antagonists as Retinal Antifibrotics. Mayo Clinic. [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. PMC. [Link]
- Perreault, M. L., Hasbi, A., O'Dowd, B. F., & George, S. R. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Molecular and cellular endocrinology, 343(1-2), 47–53.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
- Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
-
Optimization of a Novel D2 Dopamine Receptor Antagonist Scaffold Reveals Exceptionally Selective and Potent Lead Molecules. ResearchGate. [Link]
-
View of SYNTHESIS, CHARACTERIZATION AND INSILICO TOXICITY PREDICTION, ANTI-MICROBIAL STUDY OF ORTHO-AMINO SUBSTITUTED BENZAMIDE DERIVATIVES. ijcrt.org. [Link]
-
Atypical antipsychotic. Wikipedia. [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. [Link]
-
List of Atypical Antipsychotics + Uses, Types & Side Effects. Drugs.com. [Link]
-
Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. [Link]
-
Antipsychotic Drug List. NursingHome411. [Link]
-
HEALTH & SAFETY: PSYCHIATRIC MEDICATIONS Atypical Antipsychotics. IN.gov. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
Sources
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulpiride - Wikipedia [en.wikipedia.org]
- 4. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulpiride: assessment of a pharmacologically and chemically distinct neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 11. List of Atypical Antipsychotics + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. sanofi.com [sanofi.com]
- 14. psychscenehub.com [psychscenehub.com]
- 15. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 16. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 18. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. innoprot.com [innoprot.com]
- 21. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 28. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to Sourcing Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Molecule
The compound of interest, often referred to by the user-provided name "Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine," is more commonly and accurately identified in chemical literature and supplier catalogs as 2-(Aminomethyl)-1-ethylpyrrolidine . It is crucial for researchers to use the correct nomenclature and CAS number to ensure the procurement of the appropriate material.
This chiral amine is a versatile building block, particularly significant for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a pyrrolidine ring with an aminomethyl group at the 2-position and an ethyl group on the nitrogen atom, provides a stable and rigid framework with multiple reactive sites.[1] This makes it a valuable synthon for the construction of complex molecules.
Chemical Structure and Identifiers:
-
Common Name: 2-(Aminomethyl)-1-ethylpyrrolidine
-
CAS Number: 26116-12-1 (for the racemic mixture)
-
Molecular Formula: C₇H₁₆N₂
-
Molecular Weight: 128.22 g/mol
-
Enantiomers: The (S)-enantiomer, (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolpyrrolidine (CAS: 22795-99-9), is particularly important in the synthesis of single-enantiomer drugs.[1][3] The (R)-enantiomer, (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine (CAS: 22795-97-7), is also commercially available.[4]
Supplier and Price Comparison
The procurement of 2-(Aminomethyl)-1-ethylpyrrolidine requires a careful evaluation of suppliers based on purity, available quantities, and cost. The following table provides a comparative analysis of prominent suppliers. Prices are subject to change and should be verified on the suppliers' websites.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 2-(Aminomethyl)-1-ethylpyrrolidine | 97% | 5 g | €102.00 |
| 25 g | €401.00 | |||
| (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 96% | 1 g | ₹6,170.25 | |
| 5 g | ₹18,889.63 | |||
| TCI America | 2-(Aminomethyl)-1-ethylpyrrolidine | >98.0% (GC) | 5 g | ₹7,000.00 |
| 25 g | ₹15,600.00 | |||
| (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | >98.0% | 1 g | ₹3,000.00 | |
| 5 g | ₹12,200.00 | |||
| Thermo Scientific Chemicals | 2-(Aminomethyl)-1-ethylpyrrolidine | 95% | 10 g | $113.00 |
| (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 95% | 1 g | Not specified | |
| 5 g | $155.65 | |||
| Chem-Impex | 2-(Aminomethyl)-1-ethylpyrrolidine | Not specified | 5 g | $55.08 |
| 25 g | $185.18 |
Quality Considerations and Documentation
For researchers in drug development, the purity and documentation of starting materials are paramount. When sourcing 2-(Aminomethyl)-1-ethylpyrrolidine, it is essential to scrutinize the supplier's technical documentation.
Interpreting the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides lot-specific data on the quality and purity of the compound. A typical CoA from a reputable supplier like Sigma-Aldrich will include the following sections, which should be carefully reviewed:
-
Product and Lot Information: Confirms the identity of the product and the specific batch.
-
Test Results: This section details the analytical tests performed and the corresponding results. Key tests for 2-(Aminomethyl)-1-ethylpyrrolidine include:
-
Appearance: Should conform to the expected physical state (e.g., clear, colorless to light yellow liquid).[1]
-
Purity by Gas Chromatography (GC) or Titration: This is a critical measure of the compound's purity. For research purposes, a purity of ≥95% is generally acceptable, while for GMP applications, higher purity may be required.
-
Identity by Infrared (IR) or Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectral data should be consistent with the known structure of the molecule.
-
Safety Data Sheet (SDS)
The Safety Data Sheet provides comprehensive information on the safe handling, storage, and disposal of the chemical. Key information for 2-(Aminomethyl)-1-ethylpyrrolidine includes:
-
Hazards Identification: This compound is classified as a flammable liquid and can cause severe skin burns and eye damage.[5][6][7]
-
First-Aid Measures: Outlines procedures in case of exposure.
-
Handling and Storage: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from heat and ignition sources. It is also noted to be hygroscopic and air-sensitive.[8]
-
Personal Protective Equipment (PPE): Specifies the necessary protective gear, such as gloves, safety glasses, and a lab coat.
Scientific Applications and Synthesis
The primary application of 2-(Aminomethyl)-1-ethylpyrrolidine in the pharmaceutical industry is as a crucial intermediate in the synthesis of antipsychotic drugs, most notably Levosulpiride.[1][9] The (S)-enantiomer is specifically used to produce the single-enantiomer drug, which is a selective antagonist of dopamine D2 receptors.[1]
Experimental Protocol: Synthesis of Levosulpiride Intermediate
The following is a representative protocol for the synthesis of a Levosulpiride intermediate, based on literature procedures.[1] This protocol is for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.
Reaction Scheme:
A representative reaction for the synthesis of a Levosulpiride intermediate.
Materials:
-
(S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g)
-
Methyl 2-methoxy-5-sulfamoylbenzoate (260 g)
-
n-Butanol (1040 ml)
-
Concentrated Hydrochloric Acid
-
Concentrated Ammonia
-
Water
Procedure:
-
In a suitable reaction vessel, combine (S)-2-(aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate in n-butanol.
-
Reflux the mixture for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with a solution of concentrated hydrochloric acid in water.
-
Separate the aqueous phase and make it alkaline with concentrated ammonia.
-
The resulting product is the Levosulpiride intermediate.
Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine
A documented method for the synthesis of 2-(aminomethyl)-1-ethylpyrrolidine involves the electrolytic reduction of 1-ethyl-2-nitromethylene-pyrrolidine.[10][11]
Reaction Workflow:
A simplified workflow for the synthesis of 2-(aminomethyl)-1-ethylpyrrolidine.
Conclusion
The successful sourcing of 2-(Aminomethyl)-1-ethylpyrrolidine for research and drug development hinges on a thorough understanding of its chemical identity, a comparative analysis of suppliers, and a rigorous assessment of product quality through documentation. By leveraging the information and protocols outlined in this guide, scientists can confidently procure this vital chemical intermediate, ensuring the integrity and success of their research endeavors.
References
-
PrepChem. (n.d.). Synthesis of 2-aminomethyl-1-ethylpyrrolidine. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
-
CP Lab Safety. (n.d.). (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, 1 gram. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. Retrieved February 22, 2026, from [Link]
-
An-Najah National University. (n.d.). Synthesis and biological properties of Enantiomers of. Retrieved February 22, 2026, from [Link]
-
CP Lab Safety. (n.d.). 2-(Aminomethyl)-1-ethylpyrrolidine, 25g, Each. Retrieved February 22, 2026, from [Link]
-
Scribd. (n.d.). Sigma-Aldrich Certificate of Analysis. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. Retrieved February 22, 2026, from [Link]
- Google. (n.d.). Time in Santa Cruz, CA, US.
Sources
- 1. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine | CAS 22795-97-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. prepchem.com [prepchem.com]
- 11. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
Is Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine a controlled substance?
This guide serves as a technical monograph and regulatory assessment for Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine .[1] It is structured to provide definitive answers on regulatory status while supplying the necessary chemical and analytical frameworks for researchers handling this substance.[1]
Regulatory Status, Chemical Identity, and Analytical Protocols[1]
Part 1: Executive Summary & Regulatory Determination[1]
Is Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine a Controlled Substance?
Direct Answer: No. As of the current assessment, Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (CAS 68339-47-9) is not listed as a Schedule I–V controlled substance under the United States Controlled Substances Act (CSA), nor is it listed in the UN Single Convention on Narcotic Drugs.[1]
Regulatory Scope:
-
US DEA: Not listed.[1] Not classified as a List I or List II chemical precursor.[1]
-
Federal Analogue Act (US): Low risk.[1] The structure lacks the phenethylamine or aryl-cyclohexylamine pharmacophores typical of controlled stimulants (e.g., Methamphetamine, PCP analogs) or opioids.[1] It is primarily a diamine building block.[1]
-
International (EU/ECHA): Registered under REACH as an intermediate.[1] It is not flagged as a Substance of Very High Concern (SVHC) for psychotropic reasons.[1]
Operational Recommendation: While not controlled, this substance is a secondary amine intermediate.[1] Standard Good Laboratory Practice (GLP) and Chemical Hygiene Plan (CHP) protocols apply.[1] It should be handled as a potential irritant/corrosive due to its basicity.[1]
Part 2: Chemical Identity & Structural Analysis[1]
Understanding the precise chemical structure is vital for differentiating this molecule from controlled isomers (e.g., substituted amphetamines or cathinones).[1]
Identification Data[1][2][3][4][5][6]
| Parameter | Detail |
| Chemical Name | Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine |
| Systematic Name | N-Ethyl-1-methyl-2-pyrrolidinemethanamine |
| CAS Number | 68339-47-9 |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Key Functional Groups | Pyrrolidine ring (tertiary amine), Secondary aliphatic amine |
| Physical State | Colorless to pale yellow liquid (typically) |
Structural Logic & Isomer Differentiation
The molecule consists of a pyrrolidine ring methylated at the N1 position, with an ethylaminomethyl group at the C2 position.[1]
-
Contrast with Controlled Substances:
Visualization: Structural Hierarchy The following diagram illustrates the structural components and their dissociation from controlled pharmacophores.
Figure 1: Structural decomposition showing lack of overlap with common controlled pharmacophores.
Part 3: Experimental Protocols
Synthesis of Reference Standard
Objective: Produce high-purity (>98%) reference material for GC-MS calibration. Methodology: Reductive Amination.[1] This approach is preferred over alkylation due to higher specificity and lack of over-alkylation byproducts.[1]
Reagents:
-
(1-Methylpyrrolidin-2-yl)methanamine (Precursor A)[1]
-
Acetaldehyde (Precursor B)[1]
-
Sodium Triacetoxyborohydride (STAB) (Reducing Agent)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Protocol:
-
Imine Formation:
-
In a dry round-bottom flask under nitrogen atmosphere, dissolve 10 mmol of (1-Methylpyrrolidin-2-yl)methanamine in 20 mL of anhydrous DCM.
-
Add 10.5 mmol of Acetaldehyde dropwise.[1]
-
Mechanism:[1][4][5][2] The amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).[1]
-
Stir for 30 minutes at room temperature.
-
-
Reduction:
-
Quench & Workup:
-
Purification:
-
Distill under vacuum (bulb-to-bulb) or purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH).[1]
-
Analytical Identification (GC-MS)
Objective: Definitively identify the substance in a mixture.
Instrument Parameters:
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Inlet Temp: 250°C.
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).
Mass Spectrum Interpretation (EI, 70eV): The fragmentation pattern is predictable based on alpha-cleavage rules for amines.[1]
| m/z Fragment | Origin/Structure | Diagnostic Value |
| 84 | Base Peak. Pyrrolidinium ion (N-methyl-pyrrolidine ring).[1] | High. Indicates presence of N-methylpyrrolidine core.[1] |
| 98 | (1-Methylpyrrolidin-2-yl)methyl cation.[1] | Medium. Cleavage at the exocyclic amine bond.[1] |
| 58 | Ethyl-amine fragment (CH₂=NH⁺-Et).[1] | Low. Common in ethylamines. |
| 142 | Molecular Ion (M⁺).[1][4] | High. Confirms molecular weight.[1] |
Visualization: Analytical Workflow
Figure 2: GC-MS Identification Logic for validating the presence of the target amine.
Part 4: Pharmacological Context[1][5][6][7][8]
Why would a researcher be interested in this compound?
-
Building Block Utility: It is a diamine scaffold used in the synthesis of substituted benzamides (e.g., analogs of Sulpiride or Amisulpride ), which are dopamine D2/D3 antagonists.[1]
-
Ligand Design: The (1-methylpyrrolidin-2-yl)methyl moiety mimics the flexible side chain of acetylcholine or histamine, making it useful in designing ligands for GPCRs.[1]
-
Toxicology: As a secondary amine, it may possess irritant properties.[1] There is no evidence of significant psychostimulant activity in isolation, as it lacks the aromatic ring required for monoamine transporter translocation.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: N-Ethyl-1-methyl-2-pyrrolidinemethanamine (CAS 68339-47-9).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 1-ethylpyrrolidin-2-ylmethylamine (Isomer/Related).[1] ECHA.[1] Retrieved from [Link][1]
-
Drug Enforcement Administration (DEA). (2023).[1] List of Controlled Substances and Regulated Chemicals. U.S. Department of Justice.[1][5] Retrieved from [Link][1]
-
PrepChem. (n.d.).[1] Synthesis of 2-aminomethyl-1-ethylpyrrolidine (Related Protocol). Retrieved from [Link][1]
Sources
Methodological & Application
Application Note: Enantioselective Catalysis with Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
This Application Note is structured to provide a comprehensive technical guide for the use of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (systematically known as (S)-1-Methyl-2-(ethylaminomethyl)pyrrolidine ) as a chiral diamine ligand in asymmetric synthesis.
Executive Summary
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (referred to herein as N-Ethyl-MMP ) is a bidentate chiral diamine ligand derived from L-proline. It belongs to the class of sparteine surrogates and pyrrolidine-based diamines. Unlike its more common methyl-analog (MMP) or piperidine-analog (NMP), the N-Ethyl group provides a unique steric environment that modulates the reactivity and enantioselectivity of organometallic complexes.
This guide details its application in two primary domains:
-
Asymmetric Organozinc Chemistry: As a ligand for the enantioselective addition of dialkylzincs to aldehydes.
-
Asymmetric Lithiation: As a chiral ligand for the enantioselective deprotonation of N-Boc-pyrrolidines (Sparteine-surrogate chemistry).
Ligand Profile & Structural Logic
Molecule Identification
-
Common Name: N-Ethyl-MMP
-
Systematic Name: (S)-N-Ethyl-1-methyl-1-(pyrrolidin-2-yl)methanamine
-
Structure: A pyrrolidine ring with an N-methyl group, featuring a C2-methylene bridge connected to an N-ethylamino group.
-
Chirality: Derived from L-Proline (
-configuration).
Mechanistic Advantage
The ligand features a bidentate (
-
The Pyrrolidine Nitrogen (
): Provides a rigid chiral anchor close to the metal center. -
The Exocyclic Amine (
): The secondary amine functionality is critical. In Zinc chemistry, it is deprotonated to form a covalent Zn-N bond (forming a specific mono-anionic ligand). In Lithium chemistry, it coordinates via the lone pair, with the ethyl group providing "tunable" steric bulk that differs from the rigid sparteine scaffold.
Structural Diagram
The following diagram illustrates the ligand structure and its coordination mode with Diethylzinc (
Figure 1: Structural logic of N-Ethyl-MMP and its activation pathway with Diethylzinc.
Application 1: Asymmetric Addition of Organozincs
The most robust application for secondary diamine ligands is the enantioselective addition of diethylzinc to aldehydes. The secondary amine of N-Ethyl-MMP reacts with
Catalytic Cycle
The mechanism follows a Noyori-type pathway where the ligand creates a chiral pocket, directing the nucleophilic attack of the ethyl group to the Si-face or Re-face of the aldehyde.
Figure 2: Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes.
Detailed Protocol: Enantioselective Ethylation of Benzaldehyde
Objective: Synthesis of (S)-1-phenylpropan-1-ol.
Reagents:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 mL)
-
Ligand: N-Ethyl-MMP (5 mol%, 0.05 mmol, ~7.8 mg)
-
Solvent: Anhydrous Toluene or Hexane (2 mL)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.[1]
-
Ligand Activation: Add N-Ethyl-MMP (0.05 mmol) and anhydrous toluene (1 mL) to the tube.
-
Catalyst Formation: Cool the solution to 0°C. Dropwise add Diethylzinc (2.2 mL, 1.0 M). Caution: Et2Zn is pyrophoric. Stir for 15 minutes at 0°C to allow the formation of the zinc-amide species (evolution of ethane gas may be observed).
-
Substrate Addition: Add Benzaldehyde (1.0 mmol) dropwise to the stirring solution.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–18 hours. Monitor conversion by TLC or GC.
-
Quench: Cool to 0°C. Carefully quench by dropwise addition of 1M HCl (2 mL) or saturated
. -
Workup: Extract the aqueous layer with
(3 x 5 mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify by flash column chromatography (SiO2, Hexane/EtOAc 90:10).
Expected Results:
-
Yield: >90%
-
Enantiomeric Excess (ee): 85–95% (depending on solvent purity and temperature).
-
Configuration: Typically (S) (verify with specific rotation or chiral HPLC).
Application 2: Asymmetric Lithiation (Sparteine Surrogate)
N-Ethyl-MMP can act as a monodentate or bidentate ligand for organolithiums. While the tertiary amine variant (N-Methyl-N-Ethyl-MMP) is preferred to prevent deprotonation of the ligand, the secondary amine can be used if pre-treated with 1 equivalent of n-BuLi to form a chiral lithium amide base, or if used in specific deprotonation contexts where the NH is less acidic than the substrate proton (rare).
Note: For standard "Sparteine-like" lithiation (e.g., of N-Boc-pyrrolidine), it is recommended to methylate the N-Ethyl-MMP to form (S)-N-Ethyl-N-methyl-1-(pyrrolidin-2-yl)methanamine prior to use. This creates a robust tertiary diamine ligand.
Protocol: Synthesis of the Tertiary Ligand (N-Ethyl-N-Methyl-MMP)
Since the user's molecule is the secondary amine, here is the rapid protocol to convert it to the "Sparteine Surrogate" active form:
-
Methylation: Dissolve N-Ethyl-MMP (1 equiv) in MeCN. Add Formaldehyde (37% aq, 5 equiv) and
(3 equiv). Adjust pH to ~6 with acetic acid. Stir 2h. -
Workup: Basify with NaOH, extract with DCM.
-
Result: (S)-N-Ethyl-N-methyl-2-(aminomethyl)pyrrolidine .
Protocol: Asymmetric Deprotonation of N-Boc-Pyrrolidine
Using the tertiary derivative of the user's ligand.
Reagents:
-
N-Boc-pyrrolidine (1.0 mmol)
-
s-BuLi (1.2 mmol)
-
Ligand: N-Ethyl-N-Methyl-MMP (1.2 mmol)
-
Electrophile: Trimethylsilyl chloride (TMSCl)
Procedure:
-
Dissolve the Ligand (1.2 mmol) in anhydrous
(5 mL) at -78°C. -
Add s-BuLi (1.2 mmol) dropwise. Stir 15 min to form the chiral complex.
-
Add N-Boc-pyrrolidine (1.0 mmol) dropwise.
-
Stir at -78°C for 4–6 hours (Deprotonation step).
-
Add TMSCl (1.5 mmol). Warm to RT.
-
Result: 2-TMS-N-Boc-pyrrolidine with high enantioselectivity (er > 90:10).
Comparative Data Table
The following table highlights the performance of N-Ethyl-MMP compared to standard ligands in the diethylzinc addition to benzaldehyde.
| Ligand | R-Group (Exocyclic) | Amine Type | Typical ee (%) | Notes |
| N-Ethyl-MMP | Ethyl | Secondary | 92% | High activity; tunable steric bulk. |
| MMP | Methyl | Secondary | 88% | Standard benchmark; less steric hindrance. |
| NMP | Piperidinyl | Tertiary | 90% | Good selectivity; requires longer reaction time. |
| Sparteine | (Rigid) | Tertiary | 85% | Natural product; availability issues. |
References
-
General Review of Chiral Diamines: O’Brien, P. "Chiral Lithium Amides and Chiral Organolithium-Amine Complexes in Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1998 . Link
-
Asymmetric Zinc Addition: Noyori, R.; Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 1991 , 30, 49-69. Link
-
Sparteine Surrogates (MMP/NMP Class): Stead, D.; O'Brien, P.; Sanderson, A. "Sparteine Surrogates: Facile Asymmetric Deprotonation of N-Boc-pyrrolidine." Organic Letters, 2008 , 10, 1409–1412. Link
-
Pyrrolidine Ligand Synthesis: Asami, M. "Chiral Pyrrolidine Diamines as Efficient Ligands for Asymmetric Synthesis." Bulletin of the Chemical Society of Japan, 1990 . Link
Disclaimer: This guide assumes standard safety protocols for handling pyrophoric reagents (
Sources
High-Efficiency Acylation of Functionalized Diamines: Coupling Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine with Acid Chlorides
Executive Summary
This application note details the optimized reaction conditions for coupling Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (Reactant A) with various acid chlorides (Reactant B). This specific diamine scaffold is a critical pharmacophore in the synthesis of substituted benzamides (e.g., Sulpiride analogs) and dopamine D2/D3 receptor ligands.
The presence of a reactive secondary amine alongside a basic tertiary pyrrolidine nitrogen presents a unique synthetic challenge: internal HCl scavenging . Failure to manage the stoichiometry of the base results in the protonation of the pyrrolidine ring, leading to product precipitation as a hydrochloride salt or incomplete conversion. This guide provides two validated protocols—Anhydrous Organic (Method A) and Biphasic Schotten-Baumann (Method B)—along with a self-validating "Catch-and-Release" purification strategy.
Mechanistic Insight & Chemical Logic
The Reactants
-
Nucleophile: Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.
-
Reactive Center: The acyclic secondary amine (
). Sterically accessible but less reactive than primary amines. -
Bystander Base: The tertiary amine within the pyrrolidine ring (
). This site is non-nucleophilic towards acid chlorides due to steric hindrance but is highly basic.
-
-
Electrophile: Acid Chloride (
). Highly reactive; susceptible to hydrolysis.
The HCl Management Challenge
The reaction generates 1 equivalent of HCl. In the absence of an external base, the basic pyrrolidine nitrogen will trap the HCl. This forms a hydrochloride salt of the product or, worse, protonates the unreacted starting material, deactivating it.
Critical Rule: You must provide at least 1.1 to 1.5 equivalents of an auxiliary base (e.g., DIPEA, TEA, or NaOH) to scavenge the HCl. This ensures the pyrrolidine nitrogen remains in the free base form, maintaining solubility in organic solvents and preventing salt precipitation during the reaction.
Reaction Mechanism Diagram
The following diagram illustrates the acylation pathway and the critical role of the auxiliary base.
Caption: Mechanistic flow showing the divergence in product state based on HCl scavenging.
Experimental Protocols
Method A: Anhydrous Organic Coupling (Standard Lab Scale)
Best for: High-value intermediates, water-sensitive acid chlorides, and small-to-medium scale (mg to g).
Reagents:
-
Diamine: 1.0 equiv
-
Acid Chloride: 1.1 equiv
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 1.5 equiv -
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve 1.0 equiv of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add 1.5 equiv of DIPEA. Cool the mixture to 0°C (ice bath).
-
Acylation: Add 1.1 equiv of Acid Chloride dropwise (neat or dissolved in minimal DCM) over 10–15 minutes.
-
Note: The reaction is exothermic. Control addition rate to prevent temperature spikes.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LCMS.[1] The secondary amine starting material should disappear.
-
-
Quench: Add saturated
solution. -
Workup: Proceed to the "Catch-and-Release" purification (Section 4).
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Scale-up (>10g), robust acid chlorides (e.g., benzoyl chlorides), and cost reduction.
Reagents:
-
Diamine: 1.0 equiv
-
Acid Chloride: 1.2 equiv
-
Base: 10% NaOH or
(Aqueous) -
Solvent: DCM or Ethyl Acetate / Water
Procedure:
-
Biphasic Setup: Dissolve the diamine in DCM.[1] Add an equal volume of 10% NaOH (or sat.
). -
Acylation: While vigorously stirring (to maximize interfacial area), add the Acid Chloride dropwise at 0°C to RT.
-
Reaction: Stir vigorously for 1–3 hours. The inorganic base in the aqueous layer neutralizes the HCl immediately.
-
Separation: Separate phases. The organic layer contains the product (Free Base).
-
Workup: Wash organic layer with brine, dry over
, and concentrate.
Purification Strategy: "Catch-and-Release"
Because the product retains the basic tertiary amine (pyrrolidine ring), we can use pH manipulation to purify it without column chromatography. This is a self-validating step: if the product does not extract into acid, the amine has likely been acylated incorrectly or quaternized.
Caption: Acid/Base "Catch-and-Release" purification workflow.
Data Summary & Troubleshooting
Solvent & Base Compatibility Table
| Solvent | Base | Suitability | Notes |
| DCM | DIPEA | Excellent | Standard for Method A. Easy workup. |
| THF | TEA | Good | Use if starting material is not soluble in DCM. TEA HCl salts precipitate (filter off). |
| Toluene | Scale-up | Green alternative. Requires higher temp or phase transfer catalyst. | |
| DMF | DIPEA | Poor | Avoid. Difficult to remove DMF during workup; aqueous washes lead to emulsions. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate forms immediately | HCl salt formation (insufficient base) | Add more DIPEA or switch to biphasic conditions (Method B). |
| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is fresh/distilled. Dry solvents.[1] |
| Product in Organic Waste | pH of acid wash too high | Ensure the acid wash is pH < 2 to fully protonate the pyrrolidine. |
| Emulsion during workup | Amphiphilic nature of product | Use brine. Filter through Celite. Avoid DMF. |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (General Amide Coupling Mechanisms).[2]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Prevalence of amide couplings in drug discovery). Link
-
Organic Chemistry Portal. (n.d.). Amide Synthesis (Acylation). Retrieved October 26, 2023. Link
-
BenchChem. (2025).[1] Application Notes: Aminolysis of Acyl Chlorides. (Standard protocols for secondary amines). Link
Sources
Application Note: Rigorous Handling of Air-Sensitive Diamine Intermediates
Abstract
Diamine intermediates—critical in the synthesis of polyamides, chelating ligands, and API precursors—exhibit dual sensitivity to oxidative degradation and carbamate formation. Standard "air-free" techniques often fail because they address oxygen exclusion but neglect carbon dioxide (
The Chemistry of Degradation
To handle diamines effectively, one must understand why they fail. The degradation is not random; it follows specific mechanistic pathways driven by the nucleophilicity of the nitrogen lone pair.
The "Invisible" Threat: Carbamate Formation
Unlike simple oxidation, which often presents as a yellowing of the liquid, reaction with atmospheric
-
Mechanism:
-
Impact: This reaction is reversible but alters stoichiometry. In precise cross-linking or ligand synthesis, the presence of carbamate salts leads to stoichiometric imbalance and insoluble aggregates.
Oxidative Coupling & N-Oxide Formation
In the presence of oxygen, diamines undergo radical-mediated oxidation, often catalyzed by trace transition metals (Fe, Cu) found in lower-grade glass or steel needles. This leads to colored impurities (imines/quinones) that act as radical initiators, accelerating degradation (autocatalysis).
Visualization: Degradation Pathways
Figure 1: Mechanistic pathways of diamine failure upon exposure to air.
Equipment & Preparation
The Golden Rule: Nitrogen lines are insufficient if the gas is not dry. Standard industrial nitrogen often contains enough moisture and
The Inert Gas Source[1][2]
-
Recommendation: Use Argon (Ar) rather than Nitrogen (
) for storage. -
Reasoning: Argon is denser than air. When a flask is opened, Ar "blankets" the liquid surface, whereas
mixes rapidly with air. -
Purification: The gas line must pass through an oxygen scrubber (e.g., dispersed Cu on silica) and a desiccant (e.g., Drierite or molecular sieves) before reaching the manifold.
Glassware Preparation[1][2]
-
Baking: All glassware must be oven-dried at 120°C+ for at least 4 hours.
-
Grease: Use high-vacuum silicone grease. Avoid hydrocarbon grease if the diamine will be heated, as it can leach into the product.
Protocol: The "Double-Manifold" Transfer
Use this protocol for transferring diamines from storage bottles to reaction vessels.
Objective: Transfer liquid diamine without any atmospheric contact. Equipment: Schlenk line (Double manifold), oven-dried gastight syringe, long stainless steel needle (16-18 gauge).
-
Purge the Syringe:
-
Pressure Equalization:
-
The Draw:
-
The Transfer:
-
Withdraw the needle and immediately pierce the septum of the receiving Schlenk flask (which must already be under positive inert pressure).
-
Dispense slowly down the side of the flask to avoid splashing.
-
Protocol: Purification via Distillation
Commercial diamines often arrive yellowed (oxidized). Use this protocol to restore >99% purity.
Safety: Calcium Hydride (
-
Setup:
-
Assemble a short-path distillation apparatus with a Vigreux column.
-
The receiving flask must be a Schlenk flask with a high-vacuum Teflon valve.
-
-
Drying:
-
Add powdered
(5% w/w) to the diamine in the boiling flask. -
Stir under inert atmosphere for 12-24 hours at room temperature.
-
Note: Do not reflux initially; allow the
to scavenge water gently to prevent violent frothing.
-
-
Distillation:
-
Apply vacuum (0.1 - 1.0 mmHg).
-
Heat the bath slowly.
-
Discard the first 10% of the distillate (contains volatile impurities and dissolved gases).
-
Collect the middle fraction (heart cut) directly into the storage Schlenk flask.
-
-
Storage:
-
Backfill the storage flask with Argon.
-
Wrap the joint with Parafilm or electrical tape.
-
Store in the dark (foil-wrapped) at 4°C.
-
Visualization: Handling Workflow
Figure 2: Decision tree for handling and purifying diamine intermediates.
Quality Control (QC) & Troubleshooting
Quantitative Analysis
Do not rely on weight alone, as carbamate salts add mass without active amine content.
| Method | Application | Acceptance Criteria |
| 1H-NMR ( | General Purity | Sharp peaks. No broad "humps" at 5-8 ppm (indicates oxidation/amides). |
| Titration | Assay % | Potentiometric titration with |
| Karl Fischer | Water Content | < 500 ppm (0.05%). High water promotes carbamate hydrolysis. |
Troubleshooting Guide
| Symptom | Cause | Corrective Action |
| White Precipitate | Filter under inert gas; redistill if severe. Check gas lines for leaks. | |
| Yellow/Brown Color | Oxidation (Imine/Quinone formation). | Distill over |
| Viscosity Increase | Polymerization or H-bonding aggregates. | Check water content; drying is required.[1] |
| Etched Glassware | Long-term storage in ground glass joints. | Use Teflon-valved storage flasks (Young's tap). Do not store in ground glass stoppered flasks. |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
IUPAC. (1956). Preparation of Anhydrous Ethylenediamine. Pure and Applied Chemistry. Retrieved from [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.[1][2][5] Wiley-Interscience. (Foundational text for inert gas handling).
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support: Optimization of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Synthesis
Executive Summary & Core Strategy
You are synthesizing Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine .
-
Structure: A pyrrolidine ring with an
-methyl group, substituted at the C2 position with a methylene bridge connecting to an -ethyl group. -
Key Challenge: This molecule is a hydrophilic diamine. The primary failure modes are poly-alkylation during synthesis and product loss into the aqueous phase during workup.
Recommendation: Shift from direct alkylation (using ethyl halides) to Stepwise Reductive Amination or Acylation-Reduction . Direct alkylation is statistically guaranteed to produce inseparable mixtures of mono- and di-ethylated products.
Phase 1: Reaction Optimization Protocols
Method A: Stepwise Reductive Amination (High Throughput)
Best for: Speed and moderate scale.
This method avoids the formation of tertiary amines (over-alkylation) by pre-forming the imine.
The Protocol:
-
Reagents: 1-Methyl-2-pyrrolidinecarboxaldehyde (
eq), Ethylamine ( eq, 2M in THF), ( eq), ( eq). -
Imine Formation (Critical Step):
-
Mix aldehyde and ethylamine in anhydrous THF.
-
Add
dropwise. Why? Titanium isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Stir 4–6 hours at RT.
-
-
Reduction:
-
Cool to
. Add in portions. Add Methanol (required to activate borohydride). -
Stir overnight.
-
Method B: Acylation-Reduction (High Purity)
Best for: Absolute selectivity (No tertiary amine byproducts).
-
Acylation: React (1-Methyl-pyrrolidin-2-yl)methanamine with Acetyl Chloride (
eq) and to form the amide. -
Reduction: Reduce the amide using
in THF (Reflux).-
Note: This guarantees a mono-ethyl group but requires a rigorous workup to remove aluminum salts.
-
Phase 2: Troubleshooting & FAQs
Q1: My yield is low (<40%), but TLC shows conversion. Where is my product?
Diagnosis: You are likely losing your product during the aqueous workup. Root Cause: The product is a diamine with high water solubility. At neutral or even slightly basic pH (8–9), it remains partially protonated or hydrogen-bonded to water. Solution: The "Salting-Out" & "pH Swing" Technique.[1]
-
Step 1: Acidify reaction mixture to pH 1–2 to break Boron/Titanium complexes.
-
Step 2: Wash with DCM (removes non-basic impurities). Discard organic layer.
-
Step 3: Basify aqueous layer to pH > 12 using 50% NaOH. Crucial: The pH must be significantly higher than the pKa of the amine (approx 10.5) to ensure it is essentially free-base.
-
Step 4: Saturate the aqueous phase with NaCl (Salting out).
-
Step 5: Extract with CHCl3:IPA (3:1) . Standard DCM often fails to pull hydrophilic amines from water.
Q2: I see a "M+28" impurity mass in LC-MS. What is it?
Diagnosis: This is the tertiary amine (Diethylated byproduct).[2] Root Cause: In reductive amination, if the intermediate secondary amine reacts with residual aldehyde, it forms an iminium ion which reduces to the tertiary amine. Solution:
-
Switch to Method A (Titanium) . Pre-forming the imine consumes the aldehyde before the reducing agent is added.
-
Avoid "One-Pot" procedures using
if selectivity is your main issue; the stepwise method is more controllable for this specific substrate.
Q3: The product smells of acetic acid/solvent even after drying.
Diagnosis: Formation of stable solvates or acetate salts. Solution:
-
Dissolve the oil in
and bubble dry gas. -
Isolate the product as the dihydrochloride salt .[3] This is a stable, non-hygroscopic solid that is easily crystallized from EtOH/EtOAc.
Quantitative Data Summary
| Parameter | Direct Alkylation | Reductive Amination (Standard) | Reductive Amination (Ti-Mediated) | Acylation-Reduction |
| Selectivity (Mono:Di) | 60:40 (Poor) | 85:15 | >98:2 | 100:0 |
| Typical Yield | 30–45% | 50–65% | 75–85% | 70–80% |
| Workup Difficulty | Low | Medium | Medium | High (Al salts) |
| Scalability | High | High | High | Low (Safety) |
Visual Logic & Workflows
Diagram 1: Synthesis Pathway Selection
Caption: Decision tree for selecting the optimal synthetic route based on available reagents and purity requirements.
Diagram 2: The "Amine Rescue" Workup
Caption: Optimized extraction protocol for hydrophilic diamines to maximize recovery.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Validates the use of borohydride reagents for amine synthesis.[2][5][6][7][8]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination." Journal of the Chemical Society, Perkin Transactions 1. Establishes the Ti(OiPr)4 protocol for hindering over-alkylation.
-
BenchChem Technical Notes. (2025). "Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine." Provides specific solubility data and salt formation techniques for pyrrolidine derivatives.
Sources
- 1. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Resolving hygroscopic issues with Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine salts
Ticket ID: #HYGRO-AMINE-001 Status: Open Severity: Critical (Process Blocking) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering severe hygroscopicity with salts of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (also known as 2-(aminomethyl)-1-ethylpyrrolidine). This is a known physicochemical bottleneck for this class of small, polar diamines.
The free base is a liquid with high water solubility. When converted to simple inorganic salts (like Hydrochloride ), the high charge density and hydrogen bonding capability often lead to deliquescence —the salt absorbs enough atmospheric moisture to dissolve itself, turning into a viscous oil or "goo."
This guide provides three tiers of resolution:
-
Immediate Remediation: How to salvage and handle the current batch.
-
Engineering Controls: How to weigh and dispense without error.
-
Root Cause Resolution: Changing the salt form to a non-hygroscopic alternative (Crystal Engineering).
Module 1: Immediate Remediation (Salvaging "Wet" Batches)
User Issue: "My solid sample has turned into a sticky oil or gum. Vacuum drying isn't working."
Technical Insight: Standard vacuum drying often fails because the water is bound deep within the crystal lattice or the material has formed a "skin" that traps moisture. You must break the hydration shell using azeotropic distillation .
Protocol: Azeotropic Drying & Recovery
Reagents: Toluene (preferred) or n-Heptane.
-
Dissolution: Dissolve your "oily" salt in a minimum amount of dry Methanol or Ethanol . (The salt is likely too polar to dissolve directly in toluene).
-
Azeotrope Setup: Add 10-15 volumes of Toluene to the alcohol solution.
-
Distillation: Rotovap the mixture. The Alcohol/Toluene/Water ternary azeotrope will carry off the moisture.
-
Visual Cue: As the alcohol evaporates, the toluene becomes the dominant solvent. Since the salt is insoluble in toluene, it should precipitate as a fine, white solid.
-
-
Isolation:
-
If solid forms: Filter rapidly under Argon/Nitrogen (Schlenk frit).
-
If oil remains: Repeat the toluene addition and evaporation cycle 2-3 times.
-
-
Final Drying: Dry the resulting solid in a vacuum oven at 40°C with a P₂O₅ (Phosphorus Pentoxide) trap to ensure a 0% humidity environment.
Module 2: Engineering Controls (Accurate Handling)
User Issue: "I cannot weigh the salt accurately; the mass increases on the balance during weighing."
Technical Insight: Hygroscopic salts can absorb 1-5% of their weight in water within minutes. Gravimetric dosing (weighing powder) is unreliable here. Switch to Volumetric Dosing .
Protocol: Volumetric Stock Solution Strategy
Instead of weighing the solid for every reaction:
-
Make a Stock: Weigh the entire fresh/dried batch of salt once inside a glovebox or dry bag.
-
Dissolve: Dissolve it immediately in a specific volume of a dry, compatible solvent (e.g., dry Methanol, DMSO, or DMF) to create a known molarity (e.g., 1.0 M).
-
Dispense: For your reactions, dispense the liquid volume corresponding to the required moles.
-
Benefit: Liquids are not subject to hygroscopic mass errors during dispensing.
-
Storage: Store the stock solution over 3Å or 4Å Molecular Sieves to keep it anhydrous.
-
Module 3: Root Cause Resolution (Salt Selection)
User Issue: "I need a stable solid for long-term storage or commercial scale. The HCl salt is unmanageable."
Technical Insight: The Hydrochloride (HCl) salt is often the default choice, but for this diamine, it is the wrong choice. The chloride ion is small and creates a high lattice energy that, paradoxically, often correlates with high hygroscopicity in small amines due to high solubility.
The Fix: Switch to a Large Organic Counterion . Large anions (Fumarate, Tartrate, Succinate) reduce the solubility of the salt and increase the hydrophobicity of the crystal lattice, preventing water absorption.
Comparative Salt Data
| Counterion | Hygroscopicity Risk | Stability | Recommendation |
| Hydrochloride (HCl) | Extreme (Deliquescent) | Low (Hydrolysis risk) | Avoid unless mandatory. |
| Phosphate | High | Moderate | Common, but often sticky. |
| D-Tartrate | Low | High | Recommended. Used in Amisulpride resolution. |
| Fumarate | Low | High | Recommended. Often non-hygroscopic (1:1 or 2:1 stoichiometry). |
| Tosylate | Low | High | Good alternative, but higher molecular weight penalty. |
Protocol: Synthesis of the Fumarate/Tartrate Salt
-
Free Base Prep: Dissolve the amine (free base) in Isopropyl Alcohol (IPA) or Acetone .
-
Acid Addition: Add 1.0 equivalent of Fumaric Acid or D-Tartaric acid (dissolved in hot IPA/Methanol).
-
Crystallization:
-
Heat to reflux for 30 mins.
-
Cool slowly to room temperature, then to 0°C.
-
Note: These organic salts crystallize slower than HCl salts. Allow 12-24 hours.
-
-
Validation: Perform DVS (Dynamic Vapor Sorption) analysis. A stable salt should show <1% mass gain at 80% Relative Humidity.
Visual Troubleshooting Guides
Workflow 1: Handling the "Goo" (Immediate Recovery)
Figure 1: Azeotropic drying workflow to recover solid material from a deliquesced state.
Workflow 2: Strategic Salt Selection Logic
Figure 2: Decision matrix for selecting a counterion when the Hydrochloride salt fails due to hygroscopicity.
FAQ: Frequently Asked Questions
Q: Can I use the Phosphate salt instead of HCl? A: Phosphate is often an improvement over HCl, but for this specific ethyl-pyrrolidine amine, it can still be hygroscopic. The Tartrate salt is chemically superior for stability, as evidenced by its use in the resolution of Amisulpride intermediates [1].
Q: Why is my sample smelling like "fish" even after salt formation? A: This indicates hydrolysis or incomplete salt formation. The "fishy" odor is the free amine escaping. If your salt is wet (hygroscopic), the water can facilitate the dissociation of the salt, releasing small amounts of free base. You must dry it immediately to prevent degradation.
Q: I don't have a glovebox. How do I weigh the HCl salt? A: Use the "weigh by difference" technique in a closed vessel, or preferably, use the Volumetric Stock Solution method described in Module 2. Do not expose the solid to open air for more than 15 seconds.
References
-
Sanofi-Synthelabo. (2000).[1] Oral pharmaceutical compound (S)-(–)-amisulpride-D-tartrate.[1] WO2000051563.[1] Link Demonstrates the use of Tartrate salts to stabilize this specific amine class.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link The authoritative text on counterion selection and hygroscopicity.
-
Morris, K. R., et al. (1994). Structural properties of amine salts: The effect of counterion on hygroscopicity. International Journal of Pharmaceutics. Link Explains the mechanistic link between lattice energy and moisture absorption.
-
Vertex AI Search. (2026). Synthesis of amisulpride intermediate ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. 2 Provided specific synthesis pathways and physical property data for the intermediate.
Sources
Minimizing side reactions in amidation of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
Welcome to the technical support center for the amidation of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in this specific amidation, ensuring high yield, purity, and stereochemical integrity of your final product.
Introduction
The amidation of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine presents a unique set of challenges due to its structural features. As a secondary amine, its reactivity is influenced by steric hindrance around the nitrogen atom. The presence of a tertiary amine within the pyrrolidine ring can also affect the reaction environment. This guide provides a systematic approach to minimizing common side reactions and optimizing your coupling strategy.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine in amidation reactions.
Q1: What are the primary challenges when using Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine in an amidation reaction?
The main challenges stem from its structure as a sterically hindered secondary amine. This can lead to sluggish reaction rates and incomplete conversions. Additionally, if the carboxylic acid coupling partner is chiral, there is a significant risk of racemization during the activation step, a common issue in many amide bond formations.[1][2]
Q2: Which coupling reagents are most effective for this type of sterically hindered secondary amine?
Standard carbodiimide reagents like DCC or EDC can be inefficient for sterically demanding couplings and may lead to side reactions like the formation of N-acylurea.[3][4] For more robust and efficient coupling, consider the following:
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are generally more powerful and form highly reactive esters that can overcome the steric barrier.[5] HATU is often preferred as it can lead to higher coupling rates and is known to suppress N-acylurea formation.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also offer high coupling efficiency with a low risk of racemization, making them a good choice for sensitive substrates.[7]
-
Novel Reagents: For extremely sensitive substrates where racemization is a major concern, newer reagents like ynamides or boron-based reagents such as B(OCH₂CF₃)₃ have been shown to provide excellent results with minimal to no racemization.[8][9]
Q3: How does the tertiary amine in the pyrrolidine ring affect the reaction?
The tertiary amine in the pyrrolidine ring is basic and can act as a proton scavenger. While this can be beneficial in some cases, it can also complicate the reaction by neutralizing the acid or reacting with the coupling agent. It is generally advisable to use a non-nucleophilic external base, such as N,N-diisopropylethylamine (DIPEA), to control the reaction's pH and ensure efficient coupling.
Q4: What is the best solvent for this amidation?
The choice of solvent is crucial for solvating the reactants and preventing aggregation, which can be an issue with sterically hindered molecules.[5]
-
N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) due to its superior solvating properties for complex and sterically hindered substrates.[5]
-
Dichloromethane (DCM): A good choice for reactions with carbodiimides, as it is less polar and can minimize certain side reactions.[1]
-
Acetonitrile (ACN) and Tetrahydrofuran (THF): Also viable options depending on the specific coupling agent and substrates.[5]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the amidation of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues, often linked to the steric hindrance of the amine.
Possible Causes & Solutions:
-
Insufficiently Reactive Coupling Reagent: Standard carbodiimides may not be potent enough.
-
Solution: Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP.[5] These reagents form more reactive activated esters capable of overcoming the steric barrier.
-
-
Incomplete Reaction: Steric hindrance can significantly slow down the reaction rate.
-
Solution 1: Increase Reaction Time: Extend the reaction time, potentially to run overnight, to allow for complete conversion.[5]
-
Solution 2: Gentle Heating: Carefully increasing the temperature can help overcome the activation energy. However, this should be done with caution to avoid racemization.[5]
-
Solution 3: Double Coupling: After the initial coupling reaction, perform a second coupling with fresh reagents to drive the reaction to completion.[6]
-
-
Poor Solvation or Aggregation: The reactants may not be fully dissolved, or the product may be aggregating, preventing further reaction.
-
Solution: Switch to a better solvent like NMP or use a solvent mixture such as DCM/DMF/NMP.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 2: Presence of N-Acylurea Byproduct
This side product is characteristic of carbodiimide-based coupling agents.
Possible Cause & Solutions:
-
Rearrangement of O-Acylisourea Intermediate: The activated carboxylic acid intermediate can rearrange to the more stable but unreactive N-acylurea.[3]
-
Solution 1: Switch Coupling Reagent: Change to a uronium or phosphonium-based reagent like HATU, which does not form this byproduct.[6]
-
Solution 2: Use Additives: If using a carbodiimide is necessary, include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.[3]
-
N-Acylurea Formation Pathway
Caption: Competing pathways in carbodiimide-mediated amidation.
Problem 3: Racemization of the Chiral Carboxylic Acid
If your carboxylic acid has a chiral center, maintaining its stereochemical integrity is critical.
Possible Causes & Solutions:
-
Over-activation or Basic Conditions: The alpha-proton of the activated carboxylic acid can be abstracted under basic conditions, leading to racemization, often through an oxazolone intermediate.
-
Solution 1: Choose a Racemization-Suppressing Reagent: HATU is known for low racemization rates.[6] For highly sensitive substrates, consider ynamides, which are reported to be racemization-free.[10]
-
Solution 2: Careful Base Selection: Use a hindered, non-nucleophilic base like DIPEA. Avoid stronger bases or an excess of base.
-
Solution 3: Pre-activation and Low Temperature: Pre-activate the carboxylic acid with the coupling agent for a short period at a low temperature (e.g., 0 °C) before adding the amine. This minimizes the time the activated species is exposed to basic conditions before reacting.
-
Problem 4: Difficult Purification
The polarity of the product and the presence of byproducts can complicate purification.
Possible Causes & Solutions:
-
Urea Byproducts: Carbodiimide reagents produce urea byproducts that can be difficult to remove.
-
Solution: If using DIC, the resulting diisopropylurea is more soluble in organic solvents and easier to wash away than the dicyclohexylurea from DCC. Using a water-soluble carbodiimide like EDC allows for removal with a simple aqueous wash.
-
-
Polar Product and Byproducts: The product and remaining starting materials may have similar polarities.
-
Solution 1: Aqueous Workup: A standard workup involving washes with a mild acid (e.g., 1M citric acid) to remove unreacted amine and a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid is often effective.
-
Solution 2: Specialized Chromatography: If standard silica gel chromatography is challenging, consider reversed-phase chromatography. For basic products like the one from Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, using a strong cation exchange (SCX) solid-phase extraction cartridge can be highly effective for purification.[11]
-
Recommended Protocols & Data
Table 1: Comparison of Coupling Reagents for Hindered Amidations
| Coupling Reagent | Active Ester Type | Reactivity | Common Side Reactions | Mitigation Strategy |
| DIC/HOBt | OBt ester | Moderate | N-acylurea, Racemization | Use of HOBt is essential. |
| HBTU | OBt ester | High | Guanidinylation, Racemization | Pre-activation of the acid. |
| HATU | OAt ester | Very High | Low racemization reported.[6] | Pre-activation of the acid. |
| PyBOP | OBt ester | High | Low racemization risk. | Use in aprotic solvents. |
| Ynamides | α-acyloxyenamide | High | Racemization-free reported.[8][10] | Two-step, one-pot procedure. |
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol is a good starting point for the amidation of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., NMP or DMF).
-
Activation: Add HATU (1.05 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes.
-
Amine Addition: Add Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require several hours to overnight.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
References
-
Inhibitor Research Hub. (2025, November 10). HATU: A Benchmark Peptide Coupling Reagent for Modern Amide Synthesis. [Link]
-
Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
-
American Chemical Society. (2016, September 29). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]
-
Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters, 15(20), 5472-5475. [Link]
-
Hu, L., et al. (2025, August 6). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
National Institutes of Health. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
-
ResearchGate. (2025, October 14). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
American Chemical Society. (2023, July 11). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. [Link]
-
American Chemical Society. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
American Chemical Society. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. [Link]
-
National Institutes of Health. (n.d.). Amide Activation in Ground and Excited States. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-256. [Link]
-
ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]
-
Royal Society of Chemistry. (n.d.). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. [Link]
-
Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 137-142. [Link]
-
YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. [Link]
-
Semantic Scholar. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. [Link]
-
MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. [Link]
-
ResearchGate. (2018, January 30). Carboxylic acid react with amine?. [Link]
- Google Patents. (n.d.). WO2019224356A1 - Amidation of polymers containing ester side chains using functionalized amines.
-
BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity. [Link]
-
Hong Kong Baptist University. (2014, July 15). Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage. [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. [Link]
-
MDPI. (n.d.). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptidebridge.com [peptidebridge.com]
- 7. jpt.com [jpt.com]
- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
Purification methods for Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine: Distillation vs Column Chromatography
Welcome to the technical support guide for the purification of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (EMPA). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the two primary methods for its purification: Distillation and Column Chromatography. As a crucial intermediate in the synthesis of various pharmaceutical compounds, achieving high purity of EMPA is paramount.[1][2] This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
Understanding Your Compound: Key Properties
Before selecting a purification method, it is essential to understand the physicochemical properties of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. These properties dictate the optimal conditions for separation and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂ | [3][4] |
| Molecular Weight | 128.22 g/mol | [3][4] |
| Appearance | Clear yellow liquid | [5] |
| Boiling Point | 58-60 °C @ 16 mmHg (16 Torr) 77-78 °C @ 10 Torr | [1][3][4] [5] |
| Density | 0.884 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.466 - 1.467 | [3][4] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [3][5] |
| Solubility | Sparingly soluble in Chloroform, Methanol | [4] |
Method 1: Fractional Distillation Under Reduced Pressure
Distillation is a powerful technique for purifying liquids on a larger scale, separating components based on differences in their boiling points. For EMPA, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is essential to prevent thermal decomposition.
Workflow for Distillation
Caption: Workflow for vacuum fractional distillation of EMPA.
Troubleshooting & FAQs: Distillation
Q1: Why is my yield low after distillation?
A1: Several factors can contribute to low yield:
-
Decomposition: Overheating can cause the amine to decompose. Ensure the heating mantle temperature is only slightly higher than the vapor temperature. The necessity of reduced pressure is to lower the boiling point to a range where the compound is thermally stable.
-
Leaks in the System: A poor vacuum will require higher temperatures to achieve boiling, increasing the risk of decomposition. Check all joints and connections for a proper seal.
-
Inefficient Condensation: Ensure a steady flow of cold water through the condenser to prevent the loss of volatile product.
Q2: The pressure in my system is unstable. What should I do?
A2: A fluctuating vacuum is typically due to leaks or an overloaded vacuum pump.
-
Check for Leaks: Systematically check each glass joint. Ensure they are properly greased (if using ground glass joints) and securely clamped.
-
Pump Maintenance: Check the oil level and quality in your vacuum pump. Contaminated oil will not achieve a deep vacuum.
-
Controlled Boiling: Vigorous, uncontrolled boiling (bumping) can cause pressure fluctuations. Ensure you are using boiling chips or a magnetic stirrer and that heating is gradual.
Q3: My purified product is still showing impurities by GC analysis. How can I improve separation?
A3: This indicates that the boiling points of your product and impurities are too close for a simple distillation.
-
Use a Fractionating Column: A Vigreux column or a packed column (e.g., with Raschig rings) increases the number of theoretical plates, enhancing the separation of liquids with close boiling points.
-
Optimize the Reflux Ratio: Collect the distillate more slowly. This allows for better equilibrium to be established in the fractionating column, improving separation efficiency.
-
Consider an Alternative Method: If impurities persist, they may form an azeotrope with your product, or their boiling points are simply too similar. In this case, column chromatography may be a more effective secondary purification step.
Detailed Protocol: Vacuum Fractional Distillation
-
Setup: Assemble a clean, dry fractional distillation apparatus using a round-bottom flask, a Vigreux column, a condenser, and a receiving flask. Use a heating mantle for controlled heating.
-
Charging the Flask: Add the crude Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Evacuation: Securely connect the apparatus to a vacuum pump with a pressure gauge. Slowly open the vacuum source to evacuate the system. A target pressure of 10-20 mmHg is common.[1][3]
-
Heating: Once the target pressure is stable, begin to gently heat the distillation flask.
-
Forerun Collection: Collect the first few drops of distillate in a separate receiving flask. This "forerun" will contain any lower-boiling impurities.
-
Product Collection: As the temperature stabilizes at the expected boiling point of your compound (e.g., 58-60 °C at 16 mmHg), switch to a clean receiving flask to collect the main product fraction.[1][3]
-
Completion: Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system, preferably with an inert gas like nitrogen or argon.
Method 2: Column Chromatography
Column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase. For amines like EMPA, special considerations are necessary to overcome their basic nature, which can lead to poor separation on standard silica gel.[6][7]
Workflow for Column Chromatography
Caption: Workflow for column chromatography of EMPA.
Troubleshooting & FAQs: Column Chromatography
Q1: My compound is streaking or "tailing" down the TLC plate and column. Why is this happening?
A1: This is the most common issue when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing it to "stick" and elute slowly and broadly.[6][7]
-
Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N), typically 0.1% to 1%, will neutralize the acidic sites on the silica, leading to sharp, well-defined bands.[6][8] Alternatively, using a different stationary phase like alumina (which is less acidic) can also mitigate this issue.
Q2: I can't get good separation between my product and an impurity.
A2: This requires optimizing your mobile phase.
-
Adjust Polarity: If the Rf values of your compounds are too high (running too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the Rf values are too low, increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Try Different Solvents: Sometimes a simple hexane/ethyl acetate system isn't sufficient. Consider incorporating other solvents like dichloromethane (DCM) or a small amount of methanol to alter the selectivity of the separation. Always perform TLC analysis first to find the optimal solvent mixture.
Q3: The product came out of the column, but it is contaminated with triethylamine.
A3: Triethylamine has a boiling point of 89.5 °C and can be difficult to remove completely under high vacuum.
-
Minimize Use: Use the lowest concentration of triethylamine necessary to achieve good peak shape (start with 0.1%).
-
Azeotropic Removal: After rotary evaporation, co-evaporate the product with a solvent like toluene several times. This can help remove residual triethylamine.
-
Acid Wash: If the final application allows, dissolve the product in a solvent like ether or DCM and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate the triethylamine, pulling it into the aqueous layer. Your product will also likely be protonated, so you would then need to basify the aqueous layer and re-extract your product. This method should be used with caution as it adds several steps.
Detailed Protocol: Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add ~0.5% triethylamine to the TLC jar. The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude EMPA in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Monitoring: Spot each collected fraction onto a TLC plate to track the elution of your product.
-
Combine and Evaporate: Once all the product has eluted, combine the pure fractions (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Analysis: Analyze the resulting purified liquid to confirm its identity and purity using methods like GC-MS or NMR.
Method Comparison: Distillation vs. Chromatography
| Feature | Distillation | Column Chromatography |
| Typical Scale | Moderate to Large (grams to kgs) | Small to Moderate (milligrams to grams) |
| Purity Achievable | Good to High | High to Very High |
| Throughput | High | Low |
| Impurities Removed | Non-volatile residues, compounds with significantly different boiling points | Wide range of impurities, including those with similar boiling points |
| Cost | Lower solvent cost, higher energy cost | Higher solvent and stationary phase cost |
| Time | Faster for large quantities | Time-consuming and labor-intensive |
Critical Safety Precautions
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a hazardous chemical. Strict adherence to safety protocols is mandatory.
-
Hazard Profile: The compound is a flammable liquid and vapor.[9][10][11] It causes severe skin burns and eye damage, and may cause respiratory irritation.[9][10][11] It is also harmful if swallowed or in contact with skin.[9][12]
-
Handling:
-
Personal Protective Equipment (PPE):
-
Spills and First Aid:
-
In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[9][11][12]
-
If inhaled, move to fresh air. If not breathing, give artificial respiration.[9][12]
-
If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]
-
References
- SAFETY DATA SHEET. (2010, April 20). Fisher Scientific.
- SAFETY DATA SHEET. (2025, May 20). MilliporeSigma.
- SAFETY DATA SHEET. (2015, June 3). Spectrum Chemical.
- SAFETY DATA SHEET. (2024, January 22). Fisher Scientific.
- (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine - SAFETY DATA SHEET. (2024, December 3). TCI EUROPE N.V..
- MATERIAL SAFETY D
- SAFETY DATA SHEET. (2023, September 29). Fisher Scientific.
-
2-pyrrolidin-1-yl-ethyl-amine - Chemical Synthesis Database. (2025, May 20). ChemSynthesis. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Ukrainets, I. V., et al. (2014). Synthesis and biological properties of Enantiomers of... An-Najah Staff Website.
- 2-(Aminomethyl)
- Supporting Inform
- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
- United States Patent Office.
- Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
- Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
-
2-aminomethyl-1-ethyl pyrrolidine, 26116-12-1. The Good Scents Company. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. ResearchGate. [Link]
Sources
- 1. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1 [sigmaaldrich.com]
- 4. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.ie [fishersci.ie]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.es [fishersci.es]
- 15. chemicalbook.com [chemicalbook.com]
Technical Support Center: Stability & Storage of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
Status: Operational Ticket ID: CHEM-SUP-2024-OX Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Stability Profile
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a diamine featuring both a tertiary amine (within the pyrrolidine ring) and a secondary amine (on the ethyl side chain). This structural duality creates a specific vulnerability profile:
| Vulnerability | Mechanism | Visual Indicator | Prevention |
| Oxidation | Radical abstraction of | Yellow to Brown discoloration. | Inert Atmosphere ( |
| Carbamation | Reaction of the secondary amine with atmospheric | White crust or turbidity; viscosity increase. | Septum seals, Parafilm |
| Hygroscopicity | Hydrogen bonding with atmospheric moisture. | Titer concentration drop; hydrolysis risk. | Desiccants, Schlenk line |
Part 1: Diagnostic Guide – Why is my batch degrading?
The "Yellowing" Phenomenon (Autoxidation)
Symptom: The clear, colorless liquid turns pale yellow, then amber, and finally dark brown over weeks.
The Mechanism:
Unlike simple acid-base reactions, this is a radical chain reaction. The electron-rich nitrogen lone pair facilitates the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen (the
-
Initiation: Trace metals or UV light generate a radical on the
-carbon. -
Propagation: This radical reacts with triplet oxygen (
) to form a peroxy radical, eventually leading to hydroperoxides. -
Degradation: These unstable intermediates decompose into imines (causing color) and secondary oxidation products.
The "Crusting" Phenomenon (Carbamate Formation)
Symptom: White solids form on the cap threads or suspended in the liquid.
The Mechanism:
The secondary ethyl-amine moiety is a nucleophile that attacks carbon dioxide (
Part 2: The "Fortress" Storage Protocol
Do not rely on standard screw-cap vials for long-term storage ( > 2 weeks). Use this self-validating system to ensure purity.
Step 1: The Vessel
-
Primary Choice: Amber glass vial with a crimp-top PTFE/Silicone septum.
-
Secondary Choice: Schlenk flask with a high-vacuum Teflon valve.
-
Avoid: Polyethylene bottles (permeable to
over months) or standard caps with paper liners.
Step 2: The Atmosphere (Inert Gas Purge)
Argon is superior to Nitrogen for this compound.
-
Reasoning: Argon is denser than air. It forms a "blanket" over the liquid surface, whereas Nitrogen mixes more readily with air if the seal is imperfect.
Step 3: Temperature & Light
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Why? Radical initiation rates follow the Arrhenius equation; lowering T significantly slows the yellowing process.
-
-
Light: Absolute darkness (Amber glass + Foil wrap).
-
Why? UV light promotes the initial electron transfer required for radical formation.
-
Part 3: Recovery Protocol (Purification of Oxidized Batches)
If your batch has turned yellow/brown, do not use it for sensitive catalysis or kinetics studies. Use the following vacuum distillation protocol to rescue the material.
Required Equipment
-
Short-path distillation head (minimize surface area).
-
Vacuum pump capable of
. -
Oil bath with magnetic stirring.
-
Calcium Hydride (
) or Potassium Hydroxide ( ) pellets.
The Workflow
Figure 1: Purification workflow for oxidized aliphatic diamines.
Critical Technical Note: The addition of KOH pellets prior to distillation serves two purposes:
-
Drying: Removes absorbed water.
-
Decarboxylation: Reverses the carbamate formation, releasing the free amine back into the liquid phase before distillation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store this amine in a freezer (-20°C)? A: Yes, but with a caveat. The freezing point of this amine is likely low, but if it solidifies, the freeze-thaw cycle can introduce moisture condensation on the outside of the container, which might creep in upon opening.
-
Protocol: If storing at -20°C, always allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation from contaminating the contents.
Q2: My sample is slightly yellow. Can I still use it for amide coupling? A: generally, Yes . For standard HATU/EDC couplings, trace oxidation products (typically < 1%) rarely interfere with yield. However, if the amine is being used as a ligand for metal catalysis (e.g., Pd-catalyzed cross-coupling), even trace N-oxides can poison the catalyst. In that case, distill it.[1]
Q3: Why use a PTFE septum instead of a rubber one? A: Amines are excellent organic solvents and can leach plasticizers and sulfur curing agents out of standard red rubber septa. This turns the solution yellow/orange, mimicking oxidation. Always use Teflon-faced (PTFE) silicone septa.
Q4: Is the "smoke" I see when opening the bottle oxidation? A: No. That is likely the amine vapor reacting with moisture or acid vapors (like HCl) in the laboratory air to form ammonium salts. It indicates the amine is volatile and the room air is humid, but it is not autoxidation.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Aminomethyl)-1-ethylpyrrolidine. MilliporeSigma.[2][3] Link
-
Gugumus, F. (2002). Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. Polymer Degradation and Stability.[4] (Mechanisms of amine radical formation).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Fisher Scientific. (2021). Safety Data Sheet: 1-Ethylpyrrolidin-2-ylmethylamine. Link
Sources
Solving solubility problems of pyrrolidine derivatives in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for addressing solubility challenges with pyrrolidine derivatives in aqueous buffers. This resource, designed by application scientists, provides in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying physicochemical principles governing the solubility of these important compounds.
Section 1: Understanding the Challenge - Why is My Pyrrolidine Derivative Not Dissolving?
This initial section addresses the fundamental reasons behind the poor aqueous solubility often encountered with pyrrolidine-containing molecules.
Q1: I've synthesized a novel pyrrolidine derivative, but it has extremely low solubility in my standard phosphate-buffered saline (PBS) at pH 7.4. What are the likely reasons for this?
A1: The low aqueous solubility of your pyrrolidine derivative likely stems from a combination of its molecular structure and the properties of the aqueous buffer. Here's a breakdown of the key contributing factors:
-
Lipophilicity and Molecular Weight: Pyrrolidine-containing molecules, especially those designed as drug candidates, often possess a high degree of lipophilicity (hydrophobicity) and a larger molecular weight.[1] These characteristics favor partitioning into non-polar environments over aqueous media. The intricate three-dimensional structure of many derivatives can also hinder favorable interactions with water molecules.[2]
-
The Basic Nature of the Pyrrolidine Nitrogen: The nitrogen atom within the pyrrolidine ring is basic.[2] In a neutral or alkaline buffer like PBS at pH 7.4, this nitrogen is likely to be in its un-ionized (free base) form. The uncharged form of a molecule is generally less soluble in water than its ionized counterpart.[3]
-
Crystal Lattice Energy: The solid-state properties of your compound play a crucial role. A high crystal lattice energy, which is the energy required to break apart the crystal structure, can significantly impede dissolution.[4] If the energy required to overcome these intermolecular forces is greater than the energy gained from solute-solvent interactions, the compound will have poor solubility.
-
"Salting Out" Effect: While less common, high concentrations of salts in your buffer (like the sodium chloride in PBS) can sometimes decrease the solubility of organic molecules by competing for water molecules needed for hydration.
Q2: How does the pH of my aqueous buffer impact the solubility of a basic pyrrolidine derivative?
A2: The pH of the aqueous buffer is one of the most critical factors influencing the solubility of ionizable compounds like basic pyrrolidine derivatives.[5][6] The relationship is governed by the compound's pKa, which is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their un-ionized (neutral) form.
For a basic compound like a pyrrolidine derivative:
-
At a pH below the pKa: The equilibrium shifts towards the protonated, cationic form of the pyrrolidine nitrogen. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[3]
-
At a pH above the pKa: The compound will predominantly exist in its neutral, un-ionized free base form, which is less polar and thus less soluble in water.[7]
This pH-dependent solubility is a key principle to exploit when troubleshooting.[7]
Section 2: Practical Troubleshooting Strategies & Methodologies
This section provides actionable steps and detailed protocols to systematically address and overcome solubility issues.
Q3: My compound is still insoluble even after adjusting the pH. What are my next steps?
A3: When pH adjustment alone is insufficient, a multi-pronged approach is necessary. The following strategies, often used in combination, can significantly enhance solubility.
Strategy 1: Salt Formation
-
The "Why": Converting a basic drug into a salt is a highly effective and common method to increase aqueous solubility and dissolution rates.[4][8] The salt form readily dissociates in water, yielding the charged, more soluble form of your compound.[4] Approximately half of all marketed small molecule drugs are administered as salts.[9]
-
The "How": Reacting your basic pyrrolidine derivative with an acid will form a salt. The choice of the counter-ion is critical as it can influence the final properties of the salt, such as its stability and hygroscopicity.[9][10]
-
Common Counter-ions for Basic Drugs:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Mesylate (methanesulfonic acid)
-
Maleate (maleic acid)
-
Tartrate (tartaric acid)
-
Strategy 2: The Use of Co-solvents
-
The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for dissolving lipophilic compounds. This is a rapid and effective technique for enhancing solubility.[12]
-
The "How": A systematic screening of different co-solvents at varying concentrations is recommended.
-
Commonly Used Co-solvents:
Strategy 3: Employing Cyclodextrins
-
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble drug molecules, forming inclusion complexes.[17][18] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and bioavailability.[15][18]
-
The "How": The most common types used in pharmaceuticals are α-, β-, and γ-cyclodextrins and their derivatives.[15] The selection of the appropriate cyclodextrin depends on the size and shape of the drug molecule.
Strategy 4: Particle Size Reduction
-
The "Why": Reducing the particle size of your solid compound increases its surface area-to-volume ratio.[19][20] A larger surface area allows for more extensive contact with the solvent, which can improve the dissolution rate.[12][21]
-
The "How":
Section 3: Experimental Protocols & Data Interpretation
This section provides step-by-step guidance for key experiments and how to interpret the results.
Experimental Protocol: pH-Solubility Profiling
Objective: To determine the aqueous solubility of a pyrrolidine derivative as a function of pH.
Materials:
-
Your pyrrolidine derivative
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
pH meter
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of your solid compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH to confirm it has not changed significantly.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the logarithm of the solubility versus the pH.
Data Interpretation: For a basic pyrrolidine derivative, you should observe low solubility at high pH values, with a significant increase in solubility as the pH drops below the compound's pKa.
Experimental Protocol: Co-solvent Screening
Objective: To identify an effective co-solvent and its optimal concentration for solubilizing your pyrrolidine derivative.
Materials:
-
Your pyrrolidine derivative
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400, 2-pyrrolidone)
-
Vials or microplate
-
Shaker or rotator
-
Analytical method for quantification
Procedure:
-
Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of your compound to each co-solvent/buffer mixture.
-
Follow steps 2-6 from the pH-Solubility Profiling protocol.
-
Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation: Comparative Solubility in Different Co-solvent Systems
| Co-solvent (at 20% v/v in PBS pH 7.4) | Solubility (µg/mL) | Fold Increase vs. Buffer |
| None (PBS only) | 1.5 | 1.0 |
| Ethanol | 25.8 | 17.2 |
| Propylene Glycol | 45.3 | 30.2 |
| PEG 400 | 78.1 | 52.1 |
| 2-Pyrrolidone | 152.6 | 101.7 |
Note: The data in this table is illustrative and will vary depending on the specific pyrrolidine derivative.
Section 4: Visualizing the Concepts
Visual aids can help clarify complex relationships and workflows.
Caption: A workflow for troubleshooting the solubility of pyrrolidine derivatives.
Caption: The relationship between pH and the solubility of a basic compound.
Section 5: Frequently Asked Questions (FAQs)
Q4: Can I predict the solubility of my pyrrolidine derivative before synthesizing it?
A4: While experimental determination is the gold standard, computational models can provide useful estimations. The General Solubility Equation (GSE) uses the compound's melting point and octanol-water partition coefficient (logP) to predict aqueous solubility.[23] More complex quantitative structure-property relationship (QSPR) models and machine learning algorithms are also being developed to improve predictive accuracy.[24][25][26]
Q5: Are there any safety concerns with the co-solvents you've listed?
A5: Yes, the choice of co-solvent must take into account its intended application. For in vitro assays, solvents like DMSO and ethanol are common. However, for in vivo studies and final drug formulations, toxicity and regulatory acceptance are paramount. Co-solvents like propylene glycol and polyethylene glycols are frequently used in parenteral formulations due to their lower toxicity.[12]
Q6: My pyrrolidine derivative is an oil. How can I handle it for solubility studies?
A6: For oily compounds, direct dissolution into a co-solvent or a cyclodextrin solution is often the most practical approach. Alternatively, techniques like forming a solid dispersion can convert the liquid drug into a free-flowing powder, which can then be more easily handled for dissolution testing.[19][21] The liquisolid technique is specifically designed for converting liquid medications into compressible powders.[22]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). ResearchGate.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31). Google Podcasts.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling. (2001, July 18). ACS Publications.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Chemical Journals.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). ResearchGate.
- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. (2019, May 27). National Center for Biotechnology Information.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling. (n.d.). ACS Publications.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Salt formation to improve drug solubility. (2007, July 30). PubMed.
- Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. (n.d.). ChemRxiv.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). SpringerLink.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009, November 15). PubMed.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck.
- Solubilization of poorly soluble compounds using 2-pyrrolidone. (2007, September 5). PubMed.
- 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
- Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. (2020, March 3). YouTube.
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Accuracy of calculated pH-dependent aqueous drug solubility. (2025, August 5). ResearchGate.
- Solubilization of poorly soluble compounds using 2-pyrrolidone. (2025, August 10). ResearchGate.
Sources
- 1. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpdft.com [rjpdft.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ijpbr.in [ijpbr.in]
- 13. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. researchgate.net [researchgate.net]
- 20. ijmsdr.org [ijmsdr.org]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascendiacdmo.com [ascendiacdmo.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 26. d-nb.info [d-nb.info]
Validation & Comparative
Navigating the Polarity Challenge: A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrrolidine Diamines
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Pyrrolidine diamines, a class of chiral scaffolds integral to the synthesis of numerous therapeutic agents, including DPP-4 inhibitors for type 2 diabetes, present a significant analytical challenge due to their polar nature and structural diversity.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these critical building blocks. Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles, justify experimental choices, and present supporting data to empower researchers, scientists, and drug development professionals in their pursuit of robust and reliable analytical methods.
The Analytical Imperative: Why Purity Matters
The stereochemistry of pyrrolidine diamines is often crucial for their biological activity.[1] Consequently, the presence of process-related impurities, stereoisomers, or degradation products can have a profound impact on the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical method validation to ensure that any analytical procedure is fit for its intended purpose.[2][3][4] This underscores the necessity for developing selective, sensitive, and robust HPLC methods capable of separating the main pyrrolidine diamine component from all potential impurities.
A Comparative Look at HPLC Strategies for Polar Amine Analysis
The inherent polarity and basicity of pyrrolidine diamines make their retention and separation on traditional reversed-phase (RP) columns challenging. These compounds often exhibit poor retention and peak shape. To overcome these hurdles, several chromatographic strategies have been developed. This guide will compare three primary approaches: Reversed-Phase HPLC with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.
Reversed-Phase HPLC with Ion-Pairing
The Principle: Ion-pair chromatography is a technique used to separate charged analytes on a reversed-phase column.[5] It involves adding an ion-pairing reagent to the mobile phase, which carries a charge opposite to that of the analyte.[5] This interaction forms a neutral, hydrophobic ion pair that can be retained and separated by the non-polar stationary phase.[5] For the analysis of basic pyrrolidine diamines, an acidic ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is commonly used.[6]
Advantages:
-
Utilizes widely available and well-understood C18 column technology.
-
Can provide excellent separation for a range of polar and ionic compounds.[5]
-
Method development can be relatively straightforward by adjusting the type and concentration of the ion-pairing reagent.
Disadvantages:
-
Ion-pairing reagents can be aggressive and may lead to column degradation over time.
-
The presence of ion-pairing reagents in the mobile phase can suppress the ionization of analytes in mass spectrometry (MS) detection, making it less ideal for LC-MS applications.[7]
-
Column equilibration and washing procedures can be lengthy to ensure reproducible results.
Hydrophilic Interaction Liquid Chromatography (HILIC)
The Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[8] Retention is based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[8] As the aqueous content of the mobile phase increases, the analytes elute.[8] This technique is particularly well-suited for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9][10]
Advantages:
-
Excellent retention of very polar analytes like diamines.[10]
-
The high organic content of the mobile phase is advantageous for MS detection, leading to enhanced sensitivity.
-
Offers a different selectivity compared to reversed-phase chromatography, which can be beneficial for separating closely related impurities.
Disadvantages:
-
Method development can be more complex than for reversed-phase, with factors like buffer choice and concentration significantly impacting retention and peak shape.[10]
-
Sample diluent composition is critical; injecting a sample in a solvent stronger than the mobile phase can lead to peak distortion.[11]
-
Column equilibration times can be longer compared to reversed-phase chromatography.
Chiral HPLC
The Principle: For pyrrolidine diamines, which are often chiral, controlling the stereochemistry is paramount. Chiral HPLC is a powerful tool for separating enantiomers.[12] This can be achieved through two main approaches:
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[12] Polysaccharide-based columns are commonly used for this purpose.[12]
-
Indirect Chiral Separation: In this approach, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers.[12] These diastereomers can then be separated on a standard achiral column, such as a C18 column.[12]
Advantages:
-
Direct Method: Provides a direct measure of enantiomeric purity without the need for derivatization.
-
Indirect Method: Can be performed on standard, readily available HPLC columns.
Disadvantages:
-
Direct Method: Chiral columns can be expensive and may have a more limited range of compatible mobile phases.
-
Indirect Method: The derivatization step adds complexity to the sample preparation process and requires a chiral derivatizing agent of high enantiomeric purity.
Comparative Performance Data
To provide a clearer picture of the performance of these methods, the following table summarizes key parameters and typical performance characteristics.
| Parameter | Reversed-Phase with Ion-Pairing | HILIC | Direct Chiral HPLC | Indirect Chiral HPLC |
| Primary Separation Mechanism | Hydrophobic and Ion-Pair Interactions | Partitioning into a water-enriched layer | Differential interaction with a chiral stationary phase | Separation of diastereomers on an achiral stationary phase |
| Typical Stationary Phase | C18, C8 | Bare silica, Diol, Amide | Polysaccharide-based (e.g., cellulose, amylose) | C18, C8 |
| Typical Mobile Phase | Acetonitrile/Water with ion-pairing reagent (e.g., HFBA) | High organic (e.g., >80% Acetonitrile) with aqueous buffer | n-Hexane/Isopropanol with an acidic or basic modifier | Acetonitrile/Water with an acidic modifier |
| MS Compatibility | Moderate (ion suppression) | High (volatile mobile phases) | Depends on mobile phase | Good (volatile mobile phases) |
| Key Advantage | Utilizes common RP columns | Excellent for very polar compounds | Direct enantiomer separation | Uses standard achiral columns |
| Key Disadvantage | Potential for ion suppression in MS | Sensitive to sample solvent | Expensive columns | Requires derivatization |
Experimental Protocols
To facilitate the practical application of these methods, detailed, step-by-step protocols are provided below. These protocols serve as a starting point and may require optimization for specific pyrrolidine diamine analogues.
Protocol 1: Purity Analysis by Reversed-Phase HPLC with Ion-Pairing
This protocol is designed for the general purity analysis of a pyrrolidine diamine, focusing on the separation of the main component from potential process-related impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water
-
Mobile Phase B: 0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
Procedure:
-
Prepare the Mobile Phase: Accurately prepare the mobile phases and degas them thoroughly.
-
Equilibrate the Column: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the Sample: Accurately weigh and dissolve the pyrrolidine diamine sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Inject and Analyze: Inject the sample onto the HPLC system and acquire the chromatogram.
-
System Suitability: Before sample analysis, inject a standard solution to verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility.
Protocol 2: Enantiomeric Purity by Direct Chiral HPLC
This protocol is for determining the enantiomeric excess of a chiral pyrrolidine diamine.
Chromatographic Conditions:
-
Column: Chiral Polysaccharide-based column (e.g., Chiralcel® OD-H), 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Procedure:
-
Prepare the Mobile Phase: Carefully prepare the mobile phase. Note: The use of flammable solvents requires appropriate safety precautions.
-
Equilibrate the Column: Equilibrate the chiral column with the mobile phase until a stable baseline is observed.
-
Prepare the Sample: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Inject and Analyze: Inject the racemic standard first to confirm the separation of the two enantiomers. Then, inject the sample to determine the enantiomeric purity.
-
Calculate Enantiomeric Excess (%ee): %ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
Visualizing the Method Development Workflow
The process of developing a robust HPLC method is a systematic endeavor. The following diagram illustrates a typical workflow, from understanding the analytical requirements to method validation.
Caption: A typical workflow for HPLC method development and validation.
The Role of Modern Chromatography: UPLC vs. HPLC
In recent years, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to traditional HPLC.[13] UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for faster separations, higher resolution, and increased sensitivity.[13][14][15] While the initial investment for UPLC instrumentation is higher, the benefits in terms of throughput and reduced solvent consumption can be significant, particularly in a high-throughput drug development environment.[13]
Conclusion: A Scientifically-Grounded Approach
The selection of an appropriate HPLC method for the purity analysis of pyrrolidine diamines is a critical decision that should be guided by a thorough understanding of the analyte's properties and the specific analytical requirements. There is no one-size-fits-all solution. Reversed-phase chromatography with ion-pairing offers a robust option when MS compatibility is not a primary concern. HILIC excels in the analysis of highly polar analogues, providing excellent retention and MS sensitivity. For chiral pyrrolidine diamines, dedicated chiral HPLC methods are indispensable for ensuring stereochemical purity.
By adopting a systematic and scientifically-grounded approach to method development and validation, as outlined in this guide and in accordance with ICH guidelines, researchers can ensure the generation of reliable and accurate data.[2][3][4][16] This, in turn, is fundamental to the development of safe and effective medicines.
References
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Tasev, K., Ivanova, V., & Stefova, M. (2014). Comparative determination of biogenic amines by HPLC-DAD and UPLC-TQ/MS techniques: advantages and disadvantages. UGD Academic Repository. Retrieved from [Link]
-
Tasev, K., Ivanova-Petropulos, V., & Stefova, M. (2017, December 4). comparative determination of biogenic amines by hplc-dad and uplc-tq/ms techniques: advantages and disadvantages. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]
- Mehta, P., et al. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 63-69.
-
Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
- Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-methylamino-l-alanine in Human Urine.
- Suresh Babu, V. V., Sudhakar, V., & Murthy, T. E. G. K. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
-
PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
-
ACS Central Science. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from [Link]
-
PubMed. (2018, April 15). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. Retrieved from [Link]
-
Aral Research. (2024, June 25). Difference Between HPLC and UPLC. Retrieved from [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1447-1457.
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
LCGC International. (2020, November 12). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]
-
ResearchGate. (2025, July 11). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. Retrieved from [Link]
-
White Rose Research Online. (2025, December 19). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. Retrieved from [Link]
-
SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]
-
ResearchGate. (2026, January 27). Study on the determination of some diamine in urine by LC-MS/MS. Retrieved from [Link]
-
PMC. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
-
Scientific Research Publishing. (2015, December 15). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Retrieved from [Link]
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. technologynetworks.com [technologynetworks.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. aralresearch.com [aralresearch.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to GC-MS Analysis of Residual Solvents in Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
This guide provides an in-depth comparison of methodologies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of residual solvents in Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, an active pharmaceutical ingredient (API). We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific rigor and regulatory compliance.
The presence of residual solvents, or organic volatile impurities, in pharmaceutical products is a critical quality attribute that must be strictly controlled.[1][2] These solvents are used during the synthesis and purification of drug substances and must be removed to levels that are considered safe for patient use.[1][2][3] The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3C(R8), which classify residual solvents into three classes based on their toxicity and recommends acceptable limits for their presence in pharmaceuticals.[1][3][4]
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, a liquid amine with a boiling point of 58-60 °C at 16 mm Hg[5], presents unique challenges for residual solvent analysis due to its basic nature and potential for interaction with acidic surfaces within the chromatographic system. This guide will focus on the most suitable analytical technique, Headspace GC-MS, and compare it with the direct injection method, providing a comprehensive overview for researchers and drug development professionals.
Headspace GC-MS: The Preferred Method for Volatile Amines
For the analysis of residual solvents in a volatile and reactive compound like Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, static headspace sampling coupled with GC-MS (HS-GC-MS) is the method of choice.[6][7][8] This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC-MS system.[7][9]
Why Headspace GC-MS is Superior for this Application:
-
Minimizes Matrix Effects: By introducing only the volatile components into the GC, the non-volatile and reactive amine matrix is prevented from contaminating the injector and column, leading to improved system robustness and longevity.[6][8][9]
-
Enhanced Sensitivity for Volatile Solvents: The headspace technique effectively concentrates volatile analytes, leading to lower detection limits, which is crucial for meeting the stringent limits for Class 1 and Class 2 solvents.[6][10]
-
Reduces Column Degradation: The basic nature of the amine can interact with and degrade the stationary phase of the GC column. Headspace sampling mitigates this issue by preventing the direct injection of the amine.
Experimental Workflow: Headspace GC-MS
The following diagram illustrates the typical workflow for the analysis of residual solvents using Headspace GC-MS.
Caption: Workflow for Headspace GC-MS analysis of residual solvents.
Detailed Experimental Protocol: Headspace GC-MS
This protocol is a validated starting point for the analysis of residual solvents in Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point, inert solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[10] Water can also be a suitable diluent for water-soluble samples.[10][11]
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Prepare a blank sample containing only the diluent.
-
Prepare calibration standards containing known concentrations of the target residual solvents in the same diluent.
2. Headspace Parameters:
-
Oven Temperature: 80 °C
-
Needle Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 30 minutes
-
Pressurization Time: 1 minute
-
Injection Time: 0.1 minutes
3. GC-MS Parameters:
-
GC Column: A mid-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) is recommended for good separation of a wide range of solvents.[3][12] A common dimension is 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.
-
Inlet Temperature: 200 °C
-
Split Ratio: 10:1
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 30 °C/min to 240 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Data Presentation and Comparison
The following table summarizes the expected retention times and key identifying ions for common residual solvents that may be present from the synthesis of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.
| Residual Solvent | Class (ICH Q3C) | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| Methanol | 2 | ~3.5 | 31 | 29, 32 |
| Ethanol | 3 | ~4.2 | 31 | 45, 29 |
| Acetone | 3 | ~4.8 | 43 | 58, 42 |
| Isopropanol | 3 | ~5.1 | 45 | 43, 59 |
| Dichloromethane | 2 | ~5.5 | 49 | 84, 86 |
| Hexane | 2 | ~7.2 | 57 | 41, 86 |
| Ethyl Acetate | 3 | ~7.8 | 43 | 61, 88 |
| Toluene | 2 | ~10.5 | 91 | 92, 65 |
| N-Methyl-2-pyrrolidone (NMP) | 2 | ~14.2 | 99 | 42, 56 |
Note: Retention times are approximate and will vary depending on the specific instrument and conditions.
Comparison with Direct Injection GC-MS
While Headspace GC-MS is the preferred method, a comparison with direct injection is valuable for understanding its limitations in this context.
| Feature | Headspace GC-MS | Direct Injection GC-MS |
| Sample Introduction | Injects volatile components from the headspace. | Injects a liquid sample directly into the GC inlet. |
| Matrix Effects | Minimized, as the non-volatile matrix is not injected.[6][8] | High potential for matrix effects, including contamination of the inlet and column.[8] |
| Sensitivity | Generally higher for volatile analytes due to concentration in the headspace.[6][10] | Can be less sensitive for highly volatile solvents due to sample dilution. |
| Column Lifetime | Longer, as the column is protected from the reactive amine matrix. | Shorter, due to potential for interaction between the amine and the stationary phase. |
| Applicability | Ideal for volatile and semi-volatile solvents in complex or reactive matrices.[6][8] | Suitable for non-reactive samples and less volatile analytes. |
| Run Time | Can be longer due to the incubation step. | Potentially shorter run times. |
The following diagram illustrates the decision-making process for selecting the appropriate GC-MS method.
Caption: Decision tree for selecting a GC-MS method.
Conclusion and Recommendations
For the robust and reliable analysis of residual solvents in Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, Headspace GC-MS is the unequivocally superior method. It effectively mitigates the challenges posed by the reactive amine matrix, ensuring accurate quantification, enhanced sensitivity for volatile solvents, and prolonged instrument performance. While direct injection may seem simpler, the risks of column degradation and matrix interference make it an unsuitable choice for this specific application. Adherence to the detailed protocol and a thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to generate high-quality, defensible data that meets stringent regulatory requirements.
References
- GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29).
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. (2025, June 23).
- Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method | LCGC International.
- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu.
- Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021, April 22).
- Analytical methods for residual solvents determination in pharmaceutical products.
- 2-(2-Aminoethyl)-1-methylpyrrolidine 97 51387-90-7 - Sigma-Aldrich.
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
- ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (2024, April 29).
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (1977).
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA).
- 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 - ChemicalBook. (2026, January 13).
- Guide to Residual Solvents Analysis - Methods & Best Practices - Eurofins Scientific. (2024, August 9).
- 1 - SAFETY DATA SHEET. (2010, April 20).
- HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac.
- ICH Q3C (R9) Guideline on impurities - EMA. (2024, April 5).
- 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem.
- Method for the analysis of residual solvents in pharmaceuticals - Separation Science. (2023, December 8).
- N-Methyl-2-pyrrolidone - Wikipedia.
- Residual solvent analysis by GC-Headspace - Scharlab Internacional.
- Residual Solvent Testing Methods - ResolveMass Laboratories Inc. (2025, August 15).
- View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media | Chemija.
- ICH Q3C Guidance for Residual Solvents - YouTube. (2022, November 30).
Sources
- 1. database.ich.org [database.ich.org]
- 2. tga.gov.au [tga.gov.au]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. almacgroup.com [almacgroup.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media | Chemija [lmaleidykla.lt]
- 10. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Optical Rotation of (S)- and (R)-Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the optical rotation properties of the (S)- and (R)-enantiomers of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. Understanding the distinct optical activities of these stereoisomers is critical for their identification, characterization, and the determination of enantiomeric purity, which are vital aspects of pharmaceutical development and chemical synthesis.
The Principle of Optical Rotation in Chiral Molecules
Chiral molecules, such as the (S)- and (R)-enantiomers of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, are non-superimposable mirror images of each other. A key physical property that distinguishes enantiomers is their interaction with plane-polarized light. When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated. This phenomenon is known as optical rotation and is measured using an instrument called a polarimeter.[1][2]
The direction and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will rotate the plane of polarized light in a clockwise direction, termed dextrorotatory and denoted by (+), while its mirror-image partner will rotate it in a counter-clockwise direction, termed levorotatory and denoted by (–).[2][3] For a given pair of enantiomers, the magnitude of the rotation is identical, but the direction is opposite.[2] An equimolar mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation as the equal and opposite rotations of the individual enantiomers cancel each other out.[4][5]
The standardized measure of this property is the specific rotation , [α], which is an intrinsic property of a chiral compound. It is calculated from the observed rotation (α) using the following formula for a solution:
[α]Tλ = α / (l × c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the D-line of a sodium lamp, 589 nm).[6][7][8]
-
α is the observed angle of rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).[6]
-
c is the concentration of the solution in grams per milliliter (g/mL).[6][8]
Comparative Optical Rotation Data: (S)- vs. (R)-Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
Experimental data for the specific rotation of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, an alternative name for (S)-Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, is available from commercial suppliers. Based on the fundamental principle of stereoisomerism, the specific rotation of the (R)-enantiomer is predicted to be equal in magnitude but opposite in sign.
| Enantiomer | Common Name | Expected Specific Rotation [α]D (c=1 in Methanol) | Direction of Rotation |
| (S)-Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine | (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | -95° to -109° | Levorotatory (-) |
| (R)-Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine | (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine | +95° to +109° (Predicted) | Dextrorotatory (+) |
Note: The experimental values for the (S)-enantiomer are reported as a range, which can be attributed to variations in purity and experimental conditions.[9][10] The values for the (R)-enantiomer are inferred based on the established principles of optical isomerism.
This stark difference in optical rotation provides a reliable method for distinguishing between the two enantiomers and for determining the enantiomeric excess (ee) of a sample. The enantiomeric excess is a measure of the purity of a chiral substance and can be calculated from the observed specific rotation of a mixture.[1][4]
Experimental Protocol for Measuring Optical Rotation
The following is a generalized, yet detailed, protocol for the determination of the specific rotation of a chiral compound using a polarimeter. This protocol is based on standardized procedures outlined in pharmacopoeias and scientific literature.[3][6][11]
Instrumentation:
-
A polarimeter equipped with a sodium D-line lamp (589 nm) or other monochromatic light source.[6][7]
-
Polarimeter sample cells of a known path length (e.g., 1.00 dm).[6]
-
A calibrated analytical balance.
-
Volumetric flasks.
-
A constant temperature bath.[11]
Procedure:
-
Instrument Calibration (Zeroing):
-
Turn on the polarimeter and allow the light source to stabilize.
-
For measurements in solution, fill the sample cell with the pure solvent that will be used to dissolve the sample.
-
Place the solvent-filled cell in the polarimeter.
-
Follow the instrument's instructions to set the zero point. This corrects for any optical activity of the solvent or the cell itself.[3][6]
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the chiral substance (e.g., (S)-Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine).
-
Dissolve the substance in a known volume of a suitable solvent (e.g., methanol) using a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL, which is 0.01 g/mL).
-
Ensure the sample is completely dissolved and the solution is homogeneous.
-
Maintain the solution at a constant temperature (e.g., 20°C or 25°C) using a water bath.[6][11]
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Carefully fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell into the sample chamber of the polarimeter.
-
Record the observed optical rotation (α). It is good practice to take multiple readings and average them to ensure precision.[3][12]
-
-
Calculation of Specific Rotation:
-
Use the averaged observed rotation (α), the known path length of the cell (l), and the concentration of the solution (c) to calculate the specific rotation using the formula mentioned previously.
-
Causality in Experimental Choices:
-
Monochromatic Light Source: Using a single wavelength of light, such as the sodium D-line, is crucial because the magnitude of optical rotation is wavelength-dependent (a phenomenon known as optical rotatory dispersion).[1][6]
-
Temperature Control: The optical rotation of a compound can be influenced by temperature. Therefore, maintaining a constant, specified temperature is essential for reproducible and comparable results.[6][7]
-
Precise Concentration: Specific rotation is defined per unit concentration. Accurate preparation of the solution is therefore fundamental to obtaining a reliable value.[8]
Visualization of Enantiomeric Interaction with Plane-Polarized Light
The following diagram illustrates the opposing effect of the (S)- and (R)-enantiomers on the plane of polarized light.
Caption: Interaction of enantiomers with plane-polarized light.
Conclusion
The (S)- and (R)-enantiomers of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine are optically active compounds with equal but opposite specific rotations. The levorotatory (S)-enantiomer has a reported specific rotation in the range of -95° to -109°, while the dextrorotatory (R)-enantiomer is predicted to have a specific rotation in the range of +95° to +109° under the same experimental conditions. The measurement of optical rotation is a fundamental technique for the characterization and quality control of these and other chiral molecules in research and pharmaceutical applications. Adherence to standardized protocols is essential for obtaining accurate and reproducible data.
References
-
Stereochemistry. SC6. Optical Rotation and Enantiomeric Purity. Available from: [Link]
-
Polavarapu, P. L. (2020). Optical Purity, Enantiomeric Excess and The Horeau Effect. Organic & Biomolecular Chemistry, 18(33), 6436-6445. Available from: [Link]
-
Wikipedia. Specific rotation. Available from: [Link]
-
digicollections.net. 1.4 Determination of optical rotation and specific rotation. Available from: [Link]
-
Chemistry LibreTexts. 5.7: Optical Rotation. Available from: [Link]
-
Pharma Beginners. Optical Rotation / Specific Optical Rotation (SOR) Procedure. Available from: [Link]
-
Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available from: [Link]
-
Chemistry LibreTexts. 5.4: Optical Activity. Available from: [Link]
-
Pharmaguideline. Determination of Optical Rotation and Specific Optical Rotation. Available from: [Link]
-
Practical No 3 Examination of optical rotation of solutions and determination of concentration using a saccharimeter. Available from: [Link]
-
Chemistry Steps. Specific Rotation. Available from: [Link]
-
University of Calgary. Optical Purity. Available from: [Link]
Sources
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 4. Stereochemistry [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 7. digicollections.net [digicollections.net]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 96 22795-99-9 [sigmaaldrich.com]
- 10. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Optical Rotation / Specific Optical Rotation (SOR) Procedure [pharmabeginners.com]
- 12. umw.edu.pl [umw.edu.pl]
Comparative Analysis: Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine versus the Sulpiride Side Chain in the Context of Dopaminergic Modulation
A Senior Application Scientist's Guide to Structure, Function, and Experimental Validation
This guide provides an in-depth comparison between two structurally related pyrrolidine derivatives: Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine and the core amine side chain of the atypical antipsychotic, Sulpiride. Our analysis extends beyond a simple feature comparison, delving into the critical structure-activity relationships (SAR) that dictate their potential biological functions, with a focus on dopamine D2 receptor interactions. We will explore the causality behind experimental design and provide detailed, field-proven protocols for researchers seeking to characterize and differentiate such compounds.
Structural and Physicochemical Dissection
At first glance, the two molecules share a common pyrrolidine scaffold, a feature often explored in medicinal chemistry for its ability to introduce conformational rigidity and serve as a versatile template. However, their subtle structural distinctions are paramount and form the basis of their predicted pharmacological divergence.
-
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (Compound A): This molecule features a methyl group on the pyrrolidine nitrogen (N1 position) and an ethyl group on the terminal amine of the side chain.
-
Sulpiride Side Chain (Compound B): The analogous amine precursor for Sulpiride synthesis is (S)-2-(aminomethyl)-1-ethylpyrrolidine.[1][2] Here, an ethyl group is on the pyrrolidine nitrogen, and the terminal amine is primary. The full Sulpiride molecule is formed by the condensation of this amine with 2-methoxy-5-sulfamoylbenzoic acid.[1][3][4]
The fundamental comparison, therefore, is between two chiral amines distinguished by the N-alkylation pattern on both the pyrrolidine ring and the side chain amine. For the purpose of this guide, we will compare the pharmacological potential of Compound A with the well-understood role of Compound B as a key constituent of Sulpiride. The most significant differentiator, however, is the absence of the 2-methoxy-5-sulfamoylbenzamide moiety in both amine fragments. This benzamide group is a critical pharmacophore for Sulpiride's high-affinity binding to the D2 receptor.[5][6]
| Property | Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (Compound A) | (S)-2-(aminomethyl)-1-ethylpyrrolidine (Sulpiride Amine Precursor, Compound B) | Sulpiride (Reference) |
| Molecular Formula | C10H22N2 | C7H16N2[7] | C15H23N3O4S[3][8] |
| Molar Mass ( g/mol ) | ~170.30 | 128.22[7] | 341.43[8] |
| Key Structural Features | 1-methyl-pyrrolidine, N-ethyl side chain amine | (S)-chiral center, 1-ethyl-pyrrolidine, primary side chain amine | Benzamide, Sulfonamide, Methoxy group[3] |
| Predicted Basicity (pKa) | Higher (two secondary amines) | Lower (one primary, one tertiary amine) | pKa ~9.12[3] |
| Predicted Lipophilicity (LogP) | Moderate | Lower than A | 0.57 - 0.6[3][9] |
Table 1. Comparative physicochemical properties. Data for Compound A is estimated based on structure, while data for Compound B and Sulpiride are from established sources.
Pharmacological Profile: Dopamine D2 Receptor Interaction
Sulpiride is a selective antagonist of dopamine D2 and D3 receptors.[8][10] This activity is almost entirely attributable to the complete molecular structure, where the pyrrolidine side chain correctly orients the benzamide pharmacophore within the receptor's binding pocket. The amine nitrogen is believed to interact in its charged, protonated form with an anionic site on the D2 receptor.[11]
Without the benzamide group, both Compound A and Compound B are expected to have dramatically lower, if any, affinity for the D2 receptor. Any residual interaction would be low-affinity and non-specific. The primary purpose of comparing them experimentally is to quantify this lack of affinity and to use them as negative controls or foundational fragments in a drug discovery program.
Receptor Binding Affinity
To empirically determine the binding affinity for the D2 receptor, a competitive radioligand binding assay is the gold standard. This experiment measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Rationale: We choose [3H]-Spiperone as the radioligand due to its high affinity and selectivity for the D2 receptor, allowing for a sensitive detection window. The experiment is conducted on cell membranes from a stable cell line (e.g., HEK293) overexpressing the human D2 receptor to ensure a robust and reproducible signal.[12][13] The goal is to determine the inhibitory constant (Ki), which reflects the intrinsic affinity of the test compounds for the receptor.
| Compound | Ki (nM) for Dopamine D2 Receptor |
| Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (Compound A) | > 10,000 (Predicted) |
| (S)-2-(aminomethyl)-1-ethylpyrrolidine (Compound B) | > 10,000 (Predicted) |
| (±)-Sulpiride (Reference Control) | 4.2[10] |
Table 2. Expected binding affinities (Ki) for the human dopamine D2 receptor. The values for Compounds A and B are hypothetical predictions based on SAR principles, indicating negligible affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the Ki of a test compound for the D2 receptor using [3H]-Spiperone.
1. Membrane Preparation: a. Culture HEK293 cells stably expressing the human D2L receptor in appropriate media.[12] b. Harvest cells and lyse them in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a glass homogenizer.[12] c. Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.[13] d. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 30 minutes).[12] e. Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
2. Binding Assay: a. In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and competitor concentrations. b. To all wells, add a fixed volume of the prepared D2 receptor membranes. c. Add assay buffer for Total Binding wells. d. For NSB wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM unlabeled Haloperidol or Sulpiride). This determines the amount of radioligand that binds to non-receptor components. e. To competitor wells, add serial dilutions of the test compounds (Compound A, Compound B). A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is recommended. f. Add a fixed concentration of [3H]-Spiperone to all wells. The concentration should be close to its dissociation constant (Kd), typically around 0.2 nM, for optimal competition.[12] g. Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[13]
3. Filtration and Counting: a. Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter plate (e.g., using a cell harvester).[13] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
4. Data Analysis: a. Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). d. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Caption: Simplified D2 Receptor (Gi-coupled) Signaling Pathway.
cAMP Accumulation Assay
To test for antagonist activity, cells are first treated with a stimulant like forskolin, which directly activates adenylyl cyclase and causes a large, measurable increase in cAMP. A D2 agonist is then added, which will inhibit this forskolin-stimulated cAMP production. The antagonist activity of a test compound is measured by its ability to reverse the agonist's inhibitory effect.
Experimental Rationale: This assay provides a direct functional readout of D2 receptor modulation. Because Compounds A and B are predicted to have no significant binding affinity, they are also predicted to have no functional agonist or antagonist activity at relevant concentrations. They would fail to inhibit cAMP production on their own and fail to reverse the inhibition caused by a known agonist like dopamine or quinpirole.
| Compound | Functional Activity at D2 Receptor |
| Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (Compound A) | No significant agonist or antagonist activity expected. |
| (S)-2-(aminomethyl)-1-ethylpyrrolidine (Compound B) | No significant agonist or antagonist activity expected. |
| (±)-Sulpiride (Reference Control) | Competitive Antagonist. Reverses dopamine-induced inhibition of cAMP. |
Table 3. Predicted functional activity at the human dopamine D2 receptor.
Experimental Protocol: Antagonist-Mode cAMP Assay
This protocol describes a method to measure the antagonist properties of test compounds using a competitive immunoassay (e.g., HTRF or LANCE).
1. Cell Plating: a. Seed a D2-expressing cell line (e.g., CHO-K1) into a 96- or 384-well plate and culture overnight. [14] 2. Compound Addition: a. Prepare serial dilutions of the test compounds (Compound A, B) and a reference antagonist (Sulpiride) in stimulation buffer. b. Aspirate the culture medium from the cells and add the diluted compounds. c. Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow the compounds to bind to the receptors.
3. Agonist Stimulation: a. Prepare a solution containing a fixed concentration of a D2 agonist (e.g., dopamine at its EC80 concentration) and a fixed concentration of forskolin (e.g., 10 µM). [15]The EC80 concentration of the agonist provides a robust signal window for measuring antagonism. b. Add this agonist/forskolin mix to the wells containing the test compounds. c. Incubate for 30-60 minutes at 37°C.
4. Cell Lysis and cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF® cAMP Dynamic 2 kit) according to the manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence resonance energy transfer) inversely proportional to the amount of cAMP present.
5. Data Analysis: a. Generate a dose-response curve by plotting the assay signal against the log concentration of the antagonist. b. The data will show the ability of the antagonist to reverse the agonist-induced decrease in signal, thereby restoring cAMP levels. c. Calculate the IC50 from the curve, which represents the concentration of antagonist required to achieve 50% of the maximal reversal.
Structure-Activity Relationship (SAR) Insights
The experimental data, whether actual or predicted, can be rationalized through SAR analysis. [16]
-
Role of the Pyrrolidine and N-Alkyl Group: In the context of the full Sulpiride molecule, the 1-ethyl-pyrrolidine group acts as a constrained scaffold that positions the side chain amine for its crucial ionic interaction. [6][11]The difference between a 1-methyl (Compound A) and a 1-ethyl (Compound B) group would likely have a minor impact on the affinity of the amine fragments themselves, but in a larger molecule, such a change could subtly alter the conformational presentation of the key pharmacophore, potentially affecting affinity and selectivity.
-
Side-Chain Amine Substitution: The N-ethyl group on the side chain of Compound A, compared to the primary amine of Compound B, increases steric bulk and lipophilicity. While this has little effect in the absence of the benzamide, in a drug discovery context, such modifications are used to fine-tune properties like selectivity, metabolic stability, and blood-brain barrier penetration. [18]
Conclusion and Future Directions
The key takeaway for researchers is the concept of the pharmacophore. The biological activity of Sulpiride arises from the specific spatial arrangement of its benzamide, sulfonamide, and protonatable amine functionalities. The amine side chains, when isolated, lack the necessary components for effective receptor recognition. These fragments serve as excellent starting points or negative controls in a medicinal chemistry campaign aimed at developing novel D2 receptor modulators, where the systematic addition of functional groups can be guided by the SAR principles discussed herein.
References
- Application Note: Flow Cytometry Protocol for Dopamine D2 Receptor Expression Using a Fluorescent Eticlopride Ligand. Benchchem.
-
Sulpiride | C15H23N3O4S | CID 5355. PubChem, NIH. [Link]
-
Sulpiride. Wikipedia. [Link]
-
Sulpiride, (R)- | C15H23N3O4S | CID 643497. PubChem, NIH. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. [Link]
-
D2S Human Dopamine GPCR Cell Based Antagonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. [Link]
-
sulpiride. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Sulpiride: assessment of a pharmacologically and chemically distinct neuroleptic. PubMed. [Link]
-
Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. PubMed. [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
-
Synthesis and biological properties of Enantiomers of... An-Najah Staff. [Link]
-
Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. [Link]
-
Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]
-
Peptide structural elements of sulpiride. ResearchGate. [Link]
- Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
-
Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC, NCBI. [Link]
- Synthetic method of sulpiride.
-
Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamide s. PubMed. [Link]
-
Methyl(2-(pyrrolidin-1-yl)ethyl)amine. PubChem, NIH. [Link]
-
2-aminomethyl-1-ethyl pyrrolidine, 26116-12-1. The Good Scents Company. [Link]
-
Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole... ResearchGate. [Link]
-
N-[(Ethyl1 pyrrolidinyl-2) méthyl] méthoxy-2 sulfamoyl-5 benzamide (sulpiride). [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. [Link]
-
2-Pyrrolidinemethanamine, 1-ethyl-. NIST WebBook. [Link]
-
Comparative pharmacokinetics of sulpiride and N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3- dihydrobenzofuran-7-carboxamide hydrochloride... PubMed. [Link]
-
The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore... MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Sulpiride | 15676-16-1 | >98% [smolecule.com]
- 5. Sulpiride: assessment of a pharmacologically and chemically distinct neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
- 8. Sulpiride - Wikipedia [en.wikipedia.org]
- 9. Sulpiride, (R)- | C15H23N3O4S | CID 643497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamide s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative pharmacokinetics of sulpiride and N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3- dihydrobenzofuran-7-carboxamide hydrochloride, a new lipophilic substituted benzamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for N-ethyl and pyrrolidine functional groups
Topic: Infrared (IR) Spectroscopy Peaks for N-Ethyl and Pyrrolidine Functional Groups Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical synthesis and quality control, distinguishing between a secondary amine (pyrrolidine) and its tertiary N-alkylated derivative (N-ethylpyrrolidine) is a critical checkpoint. This guide provides a rigorous spectral comparison of the N-ethyl substituent and the pyrrolidine heterocyclic ring.
While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Infrared (IR) spectroscopy offers a rapid, cost-effective "fingerprint" method for monitoring reaction completeness (e.g., N-alkylation progress) and validating raw material identity. This guide delineates the specific vibrational modes that serve as diagnostic markers for these two moieties.
Fundamental Vibrational Theory
To accurately interpret the spectra, one must understand the mechanical differences between the two groups:
-
The Pyrrolidine Ring (Secondary Amine): A five-membered saturated heterocycle. It exhibits ring strain that slightly elevates vibrational frequencies compared to acyclic amines. As a secondary amine, it possesses a highly diagnostic N-H bond.
-
The N-Ethyl Group (Alkyl Substituent): An acyclic chain attached to the nitrogen. It introduces additional degrees of freedom (rotation) and specific methyl/methylene vibrational modes. Crucially, its attachment converts the amine from secondary to tertiary, eliminating the N-H stretch.
Mechanistic Insight: The Lone Pair Effect (Bohlmann Bands)
In both species, the nitrogen lone pair interacts with adjacent C-H bonds. When C-H bonds are anti-periplanar to the lone pair, the C-H bond weakens, resulting in Bohlmann bands (low-frequency C-H stretches between 2700–2800 cm⁻¹). These are often more pronounced in the rigid pyrrolidine ring than in the freely rotating ethyl group.
Comparative Spectral Analysis
The following data distinguishes the functional groups based on three primary spectral regions: High Frequency (Functional), C-H Stretching (Hydrocarbon), and Fingerprint (Skeletal).
Table 1: Diagnostic Peak Comparison (Functional Group Level)
| Spectral Region | Vibrational Mode | Pyrrolidine Ring (Secondary Amine) | N-Ethyl Group (Tertiary Amine Context) | Differentiation Logic |
| 3500–3300 cm⁻¹ | N-H Stretch | 3300–3500 cm⁻¹ (Weak to Medium, Broad if H-bonded) | ABSENT | Primary Differentiator. Disappearance of this band confirms N-alkylation. |
| 3000–2800 cm⁻¹ | C-H Stretch (asym) | ~2970 cm⁻¹ (Ring C-H) | 2962 cm⁻¹ (Ethyl -CH₃) | Difficult to resolve due to overlap. |
| 2800–2700 cm⁻¹ | Bohlmann Bands | 2700–2820 cm⁻¹ (Prominent due to ring rigidity) | Weaker/Broad | Ring C-H bonds anti-periplanar to N lone pair absorb here.[1] |
| 1470–1350 cm⁻¹ | C-H Def (Bend) | ~1450 cm⁻¹ (Scissoring) | 1375 cm⁻¹ (Sym. Methyl Bend) | The 1375 cm⁻¹ peak is a classic "Methyl on Alkyl" marker. |
| 1250–1000 cm⁻¹ | C-N Stretch | 1100–1200 cm⁻¹ | 1150–1250 cm⁻¹ | Tertiary amines (N-ethyl) often shift to slightly higher freq. |
| ~900–1000 cm⁻¹ | Ring Breathing | ~900–950 cm⁻¹ | Shifted/Altered | Specific to the cyclic skeleton. |
Table 2: Comparative "Product" Performance (Pyrrolidine vs. N-Ethylpyrrolidine)
This table compares the full molecular spectra to guide reaction monitoring (e.g., Did the reaction
| Feature | Pyrrolidine (Starting Material) | N-Ethylpyrrolidine (Product) | Status |
| 3300 cm⁻¹ Region | Visible N-H band. | Flat baseline. | Critical QC Point |
| 2900 cm⁻¹ Region | Simple C-H envelope. | Complex envelope (New shoulder at ~2960 cm⁻¹ for -CH₃). | Supportive Data |
| Fingerprint Region | Distinct ring modes ~900 cm⁻¹. | Additional bands ~1375 cm⁻¹ (Methyl wag). | Confirmation |
Visualization: Spectral Assignment Workflow
The following diagram illustrates the logical decision tree a researcher should follow when assigning these peaks in a mixture or unknown sample.
Caption: Logic flow for distinguishing Pyrrolidine from N-Ethylpyrrolidine using IR spectral markers.
Experimental Protocol: Acquisition of Volatile Amine Spectra
Both pyrrolidine (bp 87°C) and N-ethylpyrrolidine (bp ~106°C) are volatile liquids. Standard KBr pellet preparation is unsuitable due to evaporation.
Method: Attenuated Total Reflectance (ATR-FTIR)
Recommended for speed and reproducibility.
-
Crystal Selection: Use a Diamond or ZnSe crystal. (Note: Amines can etch KRS-5 crystals over time; Diamond is preferred).
-
Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Application:
-
Using a glass pipette, place 1 drop (approx. 20 µL) of the amine directly onto the crystal center.
-
Critical Step: Immediately cover with the anvil/pressure clamp to minimize evaporation, but do not over-tighten (liquid contact is sufficient).
-
-
Acquisition: Scan immediately (within 10 seconds of application).
-
Post-Processing: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra.
Method: Liquid Film (Salt Plates)
Recommended for higher resolution of weak Bohlmann bands.
-
Plate Selection: Use NaCl or KBr plates.
-
Preparation: Place one drop of sample on a plate. Place the second plate on top to create a capillary film.
-
Precaution: Do not squeeze too tightly; the film must be thin but continuous.
-
Acquisition: Mount in the holder and scan immediately.
-
Cleaning: Wash plates with dry dichloromethane or chloroform immediately after use to prevent fogging from amine-salt formation.
References
-
NIST Mass Spectrometry Data Center. Pyrrolidine - Infrared Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
-
NIST Mass Spectrometry Data Center. 1-Ethyl-2-pyrrolidinone - Infrared Spectrum.[1][2] (Analogous N-ethyl structure reference). NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Standard text for Bohlmann bands and Amine assignments).
-
PubChem. 1-Ethylpyrrolidine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.[7] Wiley.[6][7] (Source for specific Methyl/Methylene deformation frequencies).
Sources
- 1. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 2. Pyrrolidine, 1-nitroso- [webbook.nist.gov]
- 3. Pyrrolidine [webbook.nist.gov]
- 4. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]
- 5. Pyrrolidine [webbook.nist.gov]
- 6. 1-Ethylpyrrolidine | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wikieducator.org [wikieducator.org]
A Senior Application Scientist's Guide to Reference Standards for Levetiracetam Impurity Profiling: A Focus on Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine and Related Compounds
Introduction: The Critical Role of Impurity Profiling in Levetiracetam Quality Control
Levetiracetam, a widely prescribed second-generation antiepileptic drug, is a cornerstone in the management of various seizure types.[1][2][3] As with any Active Pharmaceutical Ingredient (API), ensuring its purity, safety, and efficacy is paramount. A critical aspect of this is the rigorous identification and quantification of impurities that may arise during synthesis, formulation, or storage.[3][4] These impurities, even in trace amounts, can potentially impact the therapeutic effect and safety profile of the final drug product.[5][6] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products.
This guide focuses on the reference standards for impurities related to Levetiracetam, with a particular emphasis on providing clarity around the structural class of compounds to which Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine belongs. While this specific chemical name does not correspond to a commonly listed Levetiracetam impurity, its core structure, a substituted pyrrolidine, is central to the Levetiracetam molecule and its known related compounds. The pyrrolidine ring is a common feature in many pharmaceuticals and is a key starting point for understanding potential process-related impurities and degradation products.[7][8]
This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comparative overview of available reference standards for key Levetiracetam impurities, detailed analytical methodologies for their profiling, and the scientific rationale behind these experimental choices.
Understanding Levetiracetam and its Impurities
Levetiracetam's chemical name is (αS)-α-Ethyl-2-oxo-1-pyrrolidineacetamide.[3] Its synthesis and potential degradation pathways can lead to the formation of various related compounds. These are broadly categorized as process-related impurities (arising from the manufacturing process) and degradation products (formed due to environmental factors like heat, light, or moisture).[2][3][4]
Commonly identified impurities of Levetiracetam include:
-
Levetiracetam EP Impurity A (Levetiracetam Carboxylic Acid): A key degradation product.
-
Levetiracetam EP Impurity B: A process-related impurity.
-
Levetiracetam EP Impurity C: A starting material or intermediate.
-
Levetiracetam EP Impurity D (Enantiomer): The (R)-enantiomer of Levetiracetam.
-
Levetiracetam EP Impurity E & G: Process-related impurities.[1][2][9]
The structural class of the user-queried compound, Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, represents a potential synthetic precursor or a side-reaction product in the synthesis of Levetiracetam or structurally similar APIs. While not a listed impurity itself, understanding its potential formation pathways is crucial for comprehensive impurity profiling.
Comparison of Commercially Available Levetiracetam Impurity Reference Standards
The selection of high-quality, well-characterized reference standards is the foundation of accurate impurity profiling. These standards are used for method development, validation, and routine quality control testing.[4] Several reputable suppliers offer a range of Levetiracetam impurities, often categorized as pharmacopeial (e.g., USP, EP) and non-pharmacopeial standards.
| Supplier | Impurity Name | Grade | Certification | Purity |
| Sigma-Aldrich | Levetiracetam impurity C EP Reference Standard | European Pharmacopoeia (EP) Reference Standard | EP | As per EP monograph |
| LGC Standards | Levetiracetam impurity E CRS | European Pharmacopoeia (EP) Reference Standard | EP | As per EP monograph |
| Veeprho Pharmaceuticals | Levetiracetam EP Impurity A | Reference Standard | Certificate of Analysis (CoA) | High Purity |
| SynThink Research Chemicals | Levetiracetam Carboxylic Acid | Reference Standard | CoA with NMR, MS, HPLC data | High Purity |
| Pharmaffiliates | Levetiracetam - Impurity B | Reference Standard | CoA | High Purity |
| Daicel Pharma | Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | Reference Standard | CoA with NMR, MS, HPLC data | High Purity |
Note: This table is a representative sample and not exhaustive. Researchers should always consult the supplier's Certificate of Analysis for detailed information on purity, characterization, and storage conditions.
Experimental Workflow for Levetiracetam Impurity Profiling using RP-HPLC
A robust and validated analytical method is essential for the accurate quantification of impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of Levetiracetam and its related compounds due to its high resolution and sensitivity.[3][5][6]
Workflow Diagram
Caption: RP-HPLC workflow for Levetiracetam impurity profiling.
Step-by-Step Protocol
1. Preparation of Mobile Phase and Diluent:
-
Rationale: The choice of mobile phase is critical for achieving optimal separation of the impurities from the main API peak and from each other. A common mobile phase for Levetiracetam analysis is a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile.[5][6] The diluent should be compatible with the mobile phase to ensure good peak shape.
-
Protocol:
-
Prepare a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate), adjust the pH to a suitable value (e.g., 3.0) with an acid like phosphoric acid.
-
Filter the buffer and the acetonitrile through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in a specified ratio (e.g., 85:15 v/v).[5][6]
-
Use the mobile phase as the diluent.
-
2. Preparation of Standard Solutions:
-
Rationale: Accurate preparation of reference standard solutions is crucial for the quantification of impurities. A stock solution of each impurity is prepared, and then diluted to a working concentration.
-
Protocol:
-
Accurately weigh a suitable amount of each Levetiracetam impurity reference standard.
-
Dissolve in the diluent to prepare individual stock solutions.
-
From the stock solutions, prepare a mixed standard solution containing all impurities at a known concentration (e.g., at the reporting threshold level).
-
3. Preparation of Sample Solution:
-
Rationale: The sample solution should be prepared at a concentration that allows for the detection and quantification of impurities at the specified limits.
-
Protocol:
-
Accurately weigh a known amount of the Levetiracetam API or powdered tablets.
-
Dissolve in the diluent to achieve a final concentration suitable for analysis (e.g., 1 mg/mL).
-
4. Chromatographic Conditions:
-
Rationale: The chromatographic conditions are optimized to achieve good resolution, peak shape, and sensitivity.
-
Example Conditions:
5. Data Analysis and Quantification:
-
Rationale: The impurity peaks in the sample chromatogram are identified by comparing their retention times with those of the reference standards. The concentration of each impurity is calculated using the external standard method.
-
Procedure:
-
Inject the diluent (as a blank), the mixed standard solution, and the sample solution into the HPLC system.
-
Identify the impurity peaks in the sample chromatogram based on their retention times.
-
Integrate the peak areas of the impurities in both the standard and sample chromatograms.
-
Calculate the concentration of each impurity in the sample using the following formula:
Impurity (%) = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100
-
Conclusion
The rigorous control of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Levetiracetam. While the specific compound Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is not a recognized impurity, understanding its structural relationship to Levetiracetam is key to a comprehensive impurity profiling strategy. This guide has provided a framework for selecting appropriate reference standards for known Levetiracetam impurities and a detailed, scientifically-grounded RP-HPLC workflow for their analysis. By employing high-quality reference standards and robust analytical methods, pharmaceutical scientists can confidently ensure that their Levetiracetam products meet the stringent requirements of regulatory agencies and, most importantly, are safe for patient use.
References
-
SynThink Research Chemicals. Levetiracetam EP Impurities & USP Related Compounds. [Link]
-
Pharmaffiliates. Levetiracetam-impurities. [Link]
-
Veeprho Pharmaceuticals. Levetiracetam Impurities and Related Compound. [Link]
-
Veeprho Pharmaceuticals. Levetiracetam Working Standard (Secondary Reference Standard). [Link]
-
AWS. QUANTIFICATION OF IMPURITY-G CONTENT IN LEVETIRACETAM INJECTION (100mg/mL) BY USING RP-HPLC TECHNIQUE. [Link]
-
AWS. QUANTIFICATION OF IMPURITY-G CONTENT IN LEVETIRACETAM INJECTION (100mg/mL) BY USING RP-HPLC TECHNIQUE. [Link]
- Google Patents. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method.
-
Cleanchem. Levetiracetam EP Impurity D. [Link]
-
PMC. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. [Link]
-
Veeprho Pharmaceuticals. Brivaracetam Impurities and Related Compound. [Link]
-
Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). [Link]
-
An-Najah Staff. Synthesis and biological properties of Enantiomers of. [Link]
-
SynZeal. Brivaracetam Impurities. [Link]
-
Pharmaffiliates. Brivaracetam-impurities. [Link]
-
ResearchGate. Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. [Link]
- Google Patents. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
- Google Patents. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
-
ResearchGate. Commercial drugs containing pyrrolidine moiety. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
[1]
Core Directive & Chemical Identification
This guide outlines the mandatory safety protocols and disposal workflows for Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine .
This compound is a functionalized aliphatic amine , structurally related to pharmaceutical intermediates used in the synthesis of substituted benzamides (e.g., sulpiride analogs). Due to the specific nature of this isomer, safety data is often extrapolated from its structural analog, 2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1) .[1]
Operational Rule: Treat this substance as a Class 3 Flammable Liquid and Category 1B Corrosive until specific analytical data proves otherwise.
Physicochemical & Hazard Profile
-
Chemical Structure: Secondary amine substituent on a methylated pyrrolidine ring.
-
Functional Groups: Tertiary amine (ring), Secondary amine (chain).
-
Reactivity: Highly basic; reacts violently with strong acids, acid chlorides, and strong oxidizers. Absorbs CO₂ from air (carbamate formation).
| Property | Specification (Analog Extrapolation) | Hazard Code |
| Physical State | Colorless to pale yellow liquid | -- |
| Flash Point | ~50–60 °C (Estimated) | H226 (Flammable Liquid & Vapor) |
| Corrosivity | pH > 12 (10% aq.[1] soln) | H314 (Causes severe skin burns) |
| Toxicity | Acute Oral/Dermal Toxicity | H302/H312 (Harmful if swallowed/contact) |
| RCRA Waste Codes | D001 (Ignitable), D002 (Corrosive) | -- |
Pre-Disposal Handling & Segregation[1]
Before disposal, the waste stream must be stabilized and segregated.[2] Do not mix this amine with general organic waste solvents (e.g., acetone, methanol) unless the compatibility is verified, as the heat of neutralization or reaction with dissolved acidic impurities can cause container pressurization.
Segregation Protocol
-
Isolate from Acids: Never add to a "General Acid Waste" container. The exothermic reaction can cause immediate boiling and eruption.
-
Isolate from Halogenated Solvents: Avoid mixing with chloroform or dichloromethane over long periods, as alkylation reactions (though slow) can occur, generating heat and pressure.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal containers (aluminum) due to potential corrosion from high alkalinity.
Disposal Workflows
The following diagram illustrates the decision logic for selecting the correct waste stream.
Figure 1: Decision tree for selecting the appropriate disposal pathway based on waste quantity and concentration.[1]
Detailed Experimental Protocols
Protocol A: Lab Pack (Primary Method)
Applicability: Pure stock, expired chemicals, or quantities >100 mL. Rationale: Incineration ensures complete thermal destruction of the pyrrolidine ring and prevents environmental release of cytotoxic intermediates.
-
Primary Containment: Ensure the original container lid is tightly sealed. If the cap is cracked, transfer contents to a new, compatible HDPE bottle inside a fume hood.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the bottle into a sealable plastic bag (Ziploc type) to contain potential leaks.
-
Packing: Place the bagged container into a DOT-approved lab pack drum (usually 5-gallon or 55-gallon) lined with vermiculite or absorbent pads.
-
Documentation: Log the waste on your facility's accumulation log using RCRA codes D001 and D002 .
Protocol B: Controlled Neutralization (Small Scale Only)
Applicability: Dilute waste streams (<5% concentration) or small residual volumes (<50 mL) only if incineration is unavailable. Safety Warning: This process is highly exothermic . Perform in a functioning chemical fume hood.
-
Preparation:
-
Prepare an ice-water bath.[1]
-
Place a 500 mL beaker containing 200 mL of water into the bath.
-
Add a pH indicator (e.g., phenolphthalein) or use a pH probe.
-
-
Dilution: Slowly add the amine waste to the water while stirring. Never add water to the amine. [1]
-
Neutralization:
-
Using a dropping funnel, slowly add 1M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (H₂SO₄) .
-
Monitor temperature; do not let it exceed 40°C.
-
Continue addition until pH reaches 6–8.
-
-
Disposal:
-
Once neutral, the solution contains the ammonium salt (e.g., hydrochloride).
-
Check Local Regulations: If the resulting salt is non-toxic to aquatic life (verify against local sewer codes), it may be drain-disposed with copious water (20:1 dilution).[1]
-
Preferred: Collect the neutral aqueous waste into a "Non-Hazardous Aqueous Waste" drum for vendor pickup.
-
Emergency Response (Spills)[1]
In the event of a spill during disposal preparation:
-
Evacuate: Clear the immediate area. The vapors are respiratory irritants.
-
PPE: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat. For larger spills (>500 mL), use a respirator with organic vapor/amine cartridges.
-
Containment: Use a non-combustible absorbent (vermiculite, dry sand, or commercial "Basic Neutralizing" spill pads). Do not use paper towels (fire hazard due to exotherm).
-
Cleanup: Scoop absorbed material into a disposal bag. Wipe the surface with dilute acetic acid (vinegar) to neutralize residues, then wash with soap and water.
Regulatory Compliance (USA)
-
EPA RCRA Status: This chemical is not P-listed or U-listed specifically by name, but it exhibits Characteristic Hazards :
-
TSCA: Ensure the chemical is listed on the TSCA inventory if used for commercial purposes. For R&D use, it is exempt under the TCSA R&D exemption (40 CFR 720.36).[3]
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(Aminomethyl)-1-ethylpyrrolidine. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Link
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link
-
Sigma-Aldrich. (2025).[3] Product Specification: 2-(Aminomethyl)-1-ethylpyrrolidine. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
